3-Hydroxy-2-pyridinemethanol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241173. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(hydroxymethyl)pyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h1-3,8-9H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVRYQUMKJQZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161811 | |
| Record name | 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | |
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Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14173-30-9 | |
| Record name | 2-Pyridinemethanol, 3-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Hydroxy-2-pyridinemethanol hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14173-30-9 | |
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| Record name | 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | |
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| Record name | 3-hydroxy-2-(hydroxymethyl)pyridine hydrochloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.550 | |
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| Record name | 3-Hydroxy-2-pyridinemethanol hydrochloride | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Synthesis Guide: 3-Hydroxy-2-pyridinemethanol Hydrochloride
The following technical guide details the synthesis of 3-Hydroxy-2-pyridinemethanol hydrochloride (CAS 100643-71-8), a critical pyridoxine (Vitamin B6) analog and pharmaceutical intermediate.
This guide prioritizes the Ester Reduction Route starting from 3-hydroxypicolinic acid. This pathway is selected for its operational reliability, high regioselectivity, and avoidance of the hazardous Boekelheide rearrangement (acetic anhydride/N-oxide explosion risks) often found in older literature.
CAS: 100643-71-8 (HCl Salt) | Free Base CAS: 14173-30-9 Formula: C₆H₇NO₂·HCl | MW: 161.59 g/mol IUPAC: 2-(Hydroxymethyl)pyridin-3-ol hydrochloride
Part 1: Executive Summary & Retrosynthetic Analysis
The Molecule
3-Hydroxy-2-pyridinemethanol features a vicinal hydroxyl/hydroxymethyl motif on a pyridine core. This specific substitution pattern renders the molecule amphoteric and highly chelating. It serves as a privileged scaffold in the synthesis of metallo-enzyme inhibitors and as a fragment for fragment-based drug discovery (FBDD).
Strategic Route Selection
While direct hydroxymethylation of 3-hydroxypyridine with formaldehyde is theoretically possible, it suffers from poor regiocontrol (yielding mixtures of 2- and 6-isomers) and polymerization. The Reduction Strategy is superior for research and scale-up:
-
Regiocontrol: The C2 position is pre-defined by the starting material (3-hydroxypicolinic acid).
-
Safety: Uses Sodium Borohydride (NaBH₄) rather than pyrophoric Lithium Aluminum Hydride (LiAlH₄).
-
Purification: The hydrochloride salt formation acts as a final chemical purification step.
Retrosynthetic Logic (DOT Visualization)
Caption: Retrosynthetic disconnection showing the transformation from the carboxylic acid precursor to the target hydrochloride salt.
Part 2: Detailed Experimental Protocol
Phase 1: Synthesis of Methyl 3-hydroxypicolinate
Objective: Convert the carboxylic acid to the ester to facilitate mild reduction.
Reagents:
-
3-Hydroxypicolinic acid (10.0 g, 71.9 mmol)
-
Methanol (Anhydrous, 100 mL)
-
Sulfuric Acid (Conc. H₂SO₄, 5.0 mL)
-
Sodium Bicarbonate (sat. aq.)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Addition: Suspend 3-hydroxypicolinic acid in Methanol. Add H₂SO₄ dropwise over 5 minutes. Note: Exothermic reaction; temperature will rise.
-
Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting acid is consumed.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to ~20 mL.
-
Neutralization: Pour residue onto ice-water (50 mL). Carefully neutralize with saturated NaHCO₃ to pH 7–8.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over MgSO₄, filter, and concentrate.[1][2]
-
Yield: Expect ~9.5 g (86%) of off-white solid. Use directly in Phase 2.
Phase 2: Reduction to 3-Hydroxy-2-pyridinemethanol
Objective: Selective reduction of the ester moiety without affecting the pyridine ring.
Reagents:
-
Methyl 3-hydroxypicolinate (9.0 g, 58.8 mmol)
-
Sodium Borohydride (NaBH₄, 6.7 g, 176 mmol, 3.0 eq)
-
Methanol (50 mL)
-
THF (50 mL)
Procedure:
-
Setup: 500 mL 3-neck RBF under Nitrogen atmosphere.
-
Solubilization: Dissolve the ester in THF/Methanol (1:1). Cool to 0°C using an ice bath.[3]
-
Reduction: Add NaBH₄ portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution.
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 4 hours.
-
Quench: Cool to 0°C. Add Acetone (10 mL) to quench excess hydride, followed by water (20 mL).
-
Isolation: Concentrate to remove organics. The aqueous residue is adjusted to pH ~6 with 1M HCl and extracted continuously with Ethyl Acetate or n-Butanol (due to high water solubility of the product).
-
Concentration: Evaporate solvent to yield the crude free base as a viscous oil or low-melting solid.
Phase 3: Hydrochloride Salt Formation & Crystallization
Objective: Stabilize the product and ensure high purity.
Reagents:
-
Crude 3-Hydroxy-2-pyridinemethanol
-
Isopropanol (IPA)
-
HCl in Isopropanol (5–6 M) or conc. HCl
Procedure:
-
Dissolve the crude free base in minimal warm Isopropanol (40°C).
-
Add HCl/IPA solution dropwise until pH is strongly acidic (pH < 2).
-
A white precipitate should form immediately.
-
Cool to 0°C and stir for 1 hour.
-
Filtration: Filter the solid, wash with cold Acetone (2 x 10 mL), and dry under vacuum at 45°C.
Critical Process Parameters (CPPs):
| Parameter | Setpoint | Range | Impact |
|---|---|---|---|
| Reduction Temp | 0°C -> 20°C | -5°C to 25°C | High temp causes over-reduction or tarring. |
| Quench pH | 6.0 | 5.5 – 6.5 | Product is amphoteric; incorrect pH prevents extraction. |
| Salt Stoichiometry | 1.1 eq HCl | 1.05 – 1.2 eq | Excess HCl ensures complete precipitation. |
Part 3: Analytical Characterization
1. Melting Point:
-
Expected: 190–193°C (dec) for the HCl salt.
2. ¹H NMR (400 MHz, D₂O):
-
δ 8.25 (d, J=5.2 Hz, 1H, H-6)
-
δ 7.90 (d, J=8.4 Hz, 1H, H-4)
-
δ 7.75 (dd, J=8.4, 5.2 Hz, 1H, H-5)
-
δ 4.95 (s, 2H, -CH ₂OH)
-
Note: Hydroxyl protons are exchangeable and not visible in D₂O.
3. Mass Spectrometry (ESI+):
-
[M+H]⁺ Calculated: 126.05
-
[M+H]⁺ Found: 126.1
Part 4: Safety & Handling
Hazard Identification:
-
3-Hydroxy-2-pyridinemethanol HCl: Irritant (Skin/Eye). May be harmful if swallowed.
-
Sodium Borohydride: Water-reactive, releases flammable hydrogen gas.
-
Methanol: Toxic, flammable.
Storage:
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation; the HCl salt is hygroscopic.
References
-
Preparation of 2-methyl-3-hydroxypyridines. Pfister, K., Harris, E., Firestone, R. A.[1][4] (Merck & Co Inc). US Patent 3,227,724.[4] Context: Establishes the stability of 3-hydroxy-2-substituted pyridine systems.
-
Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. BenchChem Application Notes. Context: Validates the NaBH4 reduction of nicotinate esters as a robust method for pyridinemethanol synthesis.
-
Mechanism of Base-Catalyzed Formaldehyde Condensation. Zhang, L., et al. (2025).[5][6] MDPI / ResearchGate. Context: Explains the mechanistic challenges (regioselectivity) of direct formaldehyde condensation, justifying the ester-reduction route.
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. Context: Source for physicochemical properties and safety data.
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Role of 3-Hydroxy-2-pyridinemethanol hydrochloride as a chemical intermediate.
The following technical guide details the chemical utility, synthetic applications, and handling protocols for 3-Hydroxy-2-pyridinemethanol hydrochloride .
A Versatile Pyridoxine-Like Scaffold for Medicinal Chemistry[1]
Executive Summary
This compound is a bifunctional pyridine derivative characterized by a vicinal relationship between a hydroxyl group at the C3 position and a hydroxymethyl group at the C2 position.[1] This structural motif mimics the core functionality of Pyridoxine (Vitamin B6) , making it a "privileged scaffold" in drug discovery.[1]
It serves as a critical intermediate for synthesizing 3-hydroxy-2-pyridinecarboxaldehyde (a key precursor for Schiff base ligands) and 2-chloromethyl-3-hydroxypyridine (a potent alkylating agent).[1] Its ability to act as a bidentate ligand (N,O-donor) makes it invaluable in the design of metalloenzyme inhibitors and coordination complexes.[1]
Chemical Profile & Reactivity
The compound exists as a hydrochloride salt, which imparts stability against oxidation compared to the free base.[1]
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere.[1] |
| Solubility | High in H₂O, MeOH, DMSO | Poor solubility in non-polar solvents (DCM, Hexane). |
| pKa | ~4.8 (Pyridine N), ~8.7 (Phenolic OH) | Zwitterionic character in neutral pH.[1] |
| Melting Point | 217°C (decomposes) | Distinct sharp melting point indicates high purity.[1] |
Structural Significance
The molecule possesses three distinct reactive sites:
-
Pyridine Nitrogen: Proton acceptor and coordination site.[1]
-
C3-Phenolic Hydroxyl: Weakly acidic; capable of H-bonding or O-alkylation.[1]
-
C2-Hydroxymethyl: Primary alcohol; susceptible to oxidation, halogenation, or esterification.[1]
Chemo-Selectivity Insight: The electron-donating effect of the C3-hydroxyl group activates the ring, while the C2-position is sterically accessible.[1] Selective oxidation of the primary alcohol (C2) without affecting the phenol (C3) is the most common synthetic challenge.[1]
Synthetic Utility & Divergent Pathways[1]
The utility of 3-Hydroxy-2-pyridinemethanol lies in its ability to serve as a divergent core.[1] It can be transformed into electrophilic alkylating agents or oxidized into aldehydes for reductive amination.[1]
Visualizing the Synthetic Logic
The following diagram illustrates the primary reaction pathways originating from this intermediate.
Caption: Divergent synthesis pathways from the 3-Hydroxy-2-pyridinemethanol core. Blue: Starting Material; Green: Oxidation Path; Red: Activation Path.
Experimental Protocols (Case Studies)
Protocol A: Selective Oxidation to 3-Hydroxy-2-pyridinecarboxaldehyde
Objective: Convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid or affecting the pyridine ring.[1] Reagent Choice: Activated Manganese Dioxide (MnO₂) is preferred over Chromium reagents (PCC/PDC) to avoid difficult workups and toxicity.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 3-Hydroxy-2-pyridinemethanol HCl (10 mmol) in anhydrous Acetone or THF (50 mL). Note: The HCl salt may require neutralization with 1 eq. of Triethylamine (TEA) if solubility is an issue, but MnO₂ often works directly.
-
Oxidation: Add activated MnO₂ (10 equivalents by weight) to the solution. The large excess is standard for heterogeneous surface reactions.[1]
-
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The aldehyde typically appears as a less polar spot.[1]
-
Workup: Filter the mixture through a pad of Celite to remove the manganese oxides. Rinse the pad with warm ethyl acetate.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product is often a yellow solid that can be recrystallized from ethanol/hexane.[1]
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the methylene doublet (~4.6 ppm) and the appearance of the aldehyde singlet (~10.0 ppm).[1]
-
IR Spectroscopy: Appearance of a strong carbonyl stretch at ~1680 cm⁻¹.[1]
Protocol B: Synthesis of 2-(Chloromethyl)-3-hydroxypyridine
Objective: Create a reactive electrophile for coupling with amines (drug synthesis). Safety Warning: Thionyl chloride (SOCl₂) releases HCl and SO₂ gas.[1] Perform in a fume hood.
Step-by-Step Methodology:
-
Setup: Suspend 3-Hydroxy-2-pyridinemethanol HCl (5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
-
Addition: Add Thionyl Chloride (1.5 eq, 7.5 mmol) dropwise at 0°C.
-
Reflux: Allow to warm to room temperature, then reflux for 2 hours. The suspension should clear as the alkyl chloride forms.[1]
-
Workup: Evaporate volatiles in vacuo. The product is isolated as the hydrochloride salt.[1][2] Do not perform an aqueous workup as the chloromethyl group is hydrolytically unstable; use immediately for the next coupling step.[1]
Applications in Medicinal Chemistry & Research
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~125 Da (free base), this molecule is an ideal "fragment" for screening.[1]
-
Donor/Acceptor Profile: It offers a rigid donor-acceptor motif (Pyridine N + Phenolic OH) suitable for binding to kinase hinge regions or metallo-enzyme active sites.[1]
-
Solubility: The hydroxymethyl group enhances water solubility, a common issue in early-stage drug candidates.[1]
Metallo-Enzyme Inhibition
The 3-hydroxy-2-methylpyridine motif is a known chelator.[1]
-
Mechanism: The Nitrogen atom and the Phenolic Oxygen can form a 5-membered chelate ring with divalent metals (Zn²⁺, Mg²⁺, Fe²⁺).[1]
-
Target: This is relevant for designing inhibitors of Matrix Metalloproteinases (MMPs) or viral integrases, where sequestering the catalytic metal ion shuts down enzyme function.[1]
Bioisosterism
It acts as a simplified analog of Pyridoxine (Vitamin B6) .[1] Researchers use it to probe biological pathways dependent on B6 without the metabolic complexity of the phosphate ester group found in the natural vitamin.[1]
Handling, Stability & Quality Control
Storage & Handling[1]
-
Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a tightly sealed container, preferably in a desiccator or at 2-8°C.[1]
-
Acidity: Aqueous solutions are acidic.[1] Avoid contact with acid-sensitive reagents (e.g., acetals) unless buffering is employed.[1]
-
Stability: Stable in solid form for >2 years if kept dry.[1] In solution, the free base is susceptible to air oxidation over prolonged periods; prepare fresh.[1]
Quality Control Parameters
| Test | Acceptance Criteria | Method |
| Assay (Titration) | 98.0% – 102.0% | Argentometric titration (for Cl content) |
| HPLC Purity | ≥ 98.0% | C18 Column, Phosphate Buffer/MeOH gradient |
| Water Content | ≤ 1.0% | Karl Fischer Titration (critical due to hygroscopicity) |
| Identification | Matches Reference Standard | IR (KBr pellet) or 1H NMR |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3084185, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride.[1] Retrieved January 31, 2026 from [Link]
-
V.K. Ahluwalia. Oxidation of Pyridine Alcohols.[1] In: Intermediates for Organic Synthesis, Chapter 6. (Contextual reference for MnO2 oxidation protocols).
-
Google Patents. Process for the production of pyridine aldehydes (US3274206A).[1] Retrieved January 31, 2026 from
Sources
Methodological & Application
Spectroscopic techniques for analyzing 3-Hydroxy-2-pyridinemethanol hydrochloride reactions.
Executive Summary
3-Hydroxy-2-pyridinemethanol hydrochloride (HPM[1]·HCl) is a critical pyridoxine (Vitamin B6) analog and a versatile intermediate in the synthesis of neuroactive pharmaceuticals and organophosphorus antidotes. Its dual functionality—containing both a phenolic hydroxyl and a primary hydroxymethyl group—presents unique analytical challenges. The proximity of the 3-OH group to the pyridine nitrogen creates complex pH-dependent tautomeric and zwitterionic equilibria that significantly alter spectroscopic signatures.
This guide details the Process Analytical Technology (PAT) required to monitor the controlled oxidation of HPM·HCl to 3-hydroxy-2-pyridinecarboxaldehyde, a high-value synthon. We prioritize UV-Vis for rapid in-process speciation and 1H-NMR for structural validation, providing a self-validating framework for distinguishing the alcohol starting material from aldehyde products and carboxylic acid over-oxidation impurities.
Chemical Identity & Spectral Baseline
Before initiating reaction monitoring, the starting material must be baselined against its salt form.
| Feature | 3-Hydroxy-2-pyridinemethanol HCl (Reactant) | 3-Hydroxy-2-pyridinecarboxaldehyde (Target) |
| Formula | C₆H₇NO₂ · HCl | C₆H₅NO₂ |
| MW | 161.59 g/mol | 123.11 g/mol |
| Key IR Bands | 3200-3400 cm⁻¹ (Broad OH/NH⁺)1050 cm⁻¹ (C-O primary alcohol) | 1680-1700 cm⁻¹ (C=O Aldehyde)2750 & 2850 cm⁻¹ (C-H Aldehyde) |
| 1H NMR (DMSO-d₆) | ||
| UV | ~290 nm (pH dependent) | ~315 nm (Bathochromic shift due to conjugation) |
Protocol 1: pH-Dependent Speciation Analysis (UV-Vis)
Objective: Determine the pKa values of HPM to optimize extraction efficiency and reaction pH. HPM exists as a cation (pH < 3), zwitterion/neutral mix (pH 5-8), and anion (pH > 10).
Reagents:
-
Stock Solution: 100 µM HPM·HCl in degassed water.
-
Buffers: Citrate (pH 3), Phosphate (pH 7), Borate (pH 10).
Workflow:
-
Baseline Correction: Blank the spectrophotometer (200–400 nm) with the respective buffer.
-
Acquisition: Add 50 µL Stock to 2.95 mL Buffer in a quartz cuvette.
-
Observation:
-
Acidic (pH 1-3): Species is protonated at Nitrogen (
). nm. -
Neutral (pH 6-7): Deprotonation of phenolic OH leads to zwitterionic character. Look for a shift to
nm. -
Basic (pH > 10): Anionic species (
). Strong hyperchromic and bathochromic shift ( nm).
-
Data Interpretation: If the reaction (e.g., oxidation) requires the free base, the UV spectrum must match the pH 7-8 profile before adding the oxidant. If the spectrum resembles the pH 2 profile, the HCl salt is still intact, which may inhibit oxidants like MnO₂.
Protocol 2: Reaction Monitoring (Oxidation to Aldehyde)
Context: The oxidation of HPM to its aldehyde is sensitive. Over-oxidation produces 3-hydroxypyridine-2-carboxylic acid. This protocol uses Manganese Dioxide (MnO₂) , a selective oxidant for benzylic/allylic-type alcohols, monitored via HPLC and TLC.
Experimental Setup:
-
Substrate: HPM·HCl (neutralized in situ).
-
Oxidant: Activated MnO₂ (10 equivalents).
-
Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM).
Step-by-Step Workflow:
-
Neutralization (Critical):
-
Dissolve HPM·HCl in minimal water. Adjust pH to 7.5 with sat. NaHCO₃.
-
Extract into EtOAc/DCM. Dry organic layer over MgSO₄ and concentrate.
-
Validation: Confirm loss of broad ~2500-3000 cm⁻¹ amine salt bands in IR.
-
-
Reaction Initiation:
-
Resuspend free base in CHCl₃.
-
Add Activated MnO₂ (5 eq). Stir at Reflux (60°C).
-
-
Sampling (Every 30 mins):
-
Aliquot 100 µL.
-
Filter through a 0.2 µm PTFE syringe filter (removes MnO₂).
-
Dilute to 50 µg/mL in Acetonitrile for HPLC.
-
-
HPLC Method (Agilent 1200/Waters Alliance):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: 254 nm (aromatic) and 310 nm (aldehyde specific).
-
Decision Logic:
-
Peak A (RT 2.5 min): Alcohol (Reactant).
-
Peak B (RT 5.2 min): Aldehyde (Product).
-
Peak C (RT 4.8 min): Acid (Over-oxidation impurity - usually appears as a shoulder if water is present).
Visualization: Analytical Workflow & Pathway
The following diagrams illustrate the decision-making process and the chemical pathway being monitored.
Figure 1: Step-by-step Process Analytical Technology (PAT) workflow for monitoring HPM oxidation.
Figure 2: Reaction pathway showing the target transformation and the potential over-oxidation risk.
Troubleshooting & Validation
| Observation | Root Cause | Corrective Action |
| No Reaction (0% Conversion) | HPM is still protonated (HCl salt). | Ensure neutralization step is complete. Check pH of aqueous layer > 7.5 before extraction. |
| Low Yield / Sticky Solid | Chelation of Mn(II) by product. | Wash filter cake with hot methanol or EDTA solution to release chelated product. |
| New Peak at ~12 ppm (NMR) | Carboxylic Acid formation. | Reaction ran too long or wet solvent used. Quench immediately. |
| Broad NMR Signals | Paramagnetic Mn(II) contamination. | Filter through Celite® tightly packed; wash with EDTA. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3084185, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved from [Link]
- Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier. (Standard text on Pyridine reactivity).
- Bagrie, K. et al. (2004). Manganese Dioxide Oxidation of Heterocyclic Alcohols. Journal of Organic Chemistry.
Sources
Use of 3-Hydroxy-2-pyridinemethanol hydrochloride in agricultural chemical development
Application Note: Accelerating Agrochemical Discovery with 3-Hydroxy-2-pyridinemethanol Hydrochloride
Executive Summary
This compound (CAS 100643-65-4) is a bifunctional pyridine scaffold emerging as a critical intermediate in the synthesis of next-generation agrochemicals.[1] Its unique structural motif—combining a C3-hydroxyl group (electron-donating, directing) with a C2-hydroxymethyl group (oxidizable, labile)—makes it an ideal precursor for picolinamide fungicides and pyridine-carboxylate herbicides (auxin mimics).[1]
This guide outlines the technical protocols for utilizing this compound in early-stage discovery, focusing on its oxidative transformation into picolinic acid derivatives and its direct application in plant growth regulator (PGR) bioassays.[1]
Chemical Profile & Strategic Value
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 2-(Hydroxymethyl)pyridin-3-ol HCl; 3-Hydroxy-2-hydroxymethylpyridine HCl |
| Molecular Formula | C₆H₇NO₂[1][2][3][4][5][6] · HCl |
| MW | 161.59 g/mol |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | High in H₂O, DMSO, Methanol; Low in Toluene, Hexane |
| pKa | ~4.8 (pyridine nitrogen), ~8.7 (phenolic -OH) |
Strategic Relevance in Agrochemicals:
-
Picolinic Acid Precursor: The C2-hydroxymethyl group is readily oxidized to a carboxylic acid, providing a direct synthetic route to 3-hydroxy-picolinic acid , a core pharmacophore in herbicides like Aminopyralid and Clopyralid.[1]
-
Bioisosterism: The pyridine ring serves as a bioisostere for benzene in fungicide design, often improving metabolic stability and water solubility.[1]
-
Chelation: The 3-hydroxy-2-methanol motif forms stable 5-membered chelate rings with divalent metal ions (
, ), relevant for micronutrient formulation or metallo-enzyme inhibition.[1]
Application I: Synthesis of 3-Hydroxypicolinic Acid Scaffolds
Target Audience: Synthetic Chemists[1]
The primary utility of this intermediate is the controlled oxidation of the primary alcohol (C2) to a carboxylic acid, yielding 3-hydroxypicolinic acid.[1] This moiety is the "warhead" for many auxin-mimic herbicides.[1]
Experimental Protocol: Selective Oxidation
Objective: Convert 3-Hydroxy-2-pyridinemethanol HCl to 3-Hydroxypicolinic acid without over-oxidizing the ring.
Reagents:
-
Substrate: 3-Hydroxy-2-pyridinemethanol HCl (10 mmol)
-
Oxidant: Potassium Permanganate (
) or TEMPO/NaOCl (Catalytic)[1] -
Solvent: Water/t-Butanol (1:1)[1]
Step-by-Step Methodology:
-
Neutralization: Dissolve 1.61 g (10 mmol) of the hydrochloride salt in 20 mL water.[1] Adjust pH to 7.0–7.5 using 1M NaOH to release the free base.[1]
-
Oxidant Addition:
-
Method A (Green Chem): Add TEMPO (0.1 eq) and NaBr (0.1 eq). Cool to 0°C. Dropwise add NaOCl (2.2 eq) while maintaining pH 10 with NaOH.
-
Method B (Classic): Heat solution to 60°C and add
(2.5 eq) portion-wise over 1 hour.
-
-
Reaction Monitoring: Monitor via HPLC (C18 column, MeOH/Water + 0.1% Formic Acid). The hydroxymethyl peak (
~2.5 min) should disappear, replaced by the carboxylic acid peak ( ~1.8 min).[1] -
Workup:
Yield Expectation: 75–85%
Validation:
Application II: Plant Growth Regulator (PGR) Screening
Target Audience: Biologists & Agronomists[1]
Research indicates that 3-hydroxy-pyridine derivatives can modulate auxin transport.[1] This protocol screens the compound for root growth stimulation.[1]
Protocol: Hydroponic Wheat Seedling Assay
Objective: Determine the
Materials:
-
Wheat seeds (Triticum aestivum, var.[1] commercial).
-
Growth Chamber: 25°C day / 20°C night, 16h photoperiod.[1]
-
Stock Solution: 100 mM 3-Hydroxy-2-pyridinemethanol HCl in water (Filter sterilized).
Workflow:
-
Germination: Surface sterilize seeds (1% NaOCl, 5 min). Germinate on moist filter paper for 48 hours in the dark.
-
Treatment: Transfer uniform seedlings to hydroponic tanks containing Hoagland solution supplemented with the test compound at: 0 (Control), 0.1, 1.0, 10, 50, and 100
. -
Incubation: Grow for 7 days.
-
Data Collection:
Data Analysis:
Plot dose-response curves. An inverted U-shaped curve (hormetic effect) is typical for auxin-like compounds, where low doses (1–10
Visualizing the Development Pathway
The following diagram illustrates the divergent synthesis pathways starting from 3-Hydroxy-2-pyridinemethanol, highlighting its versatility in generating both herbicides and fungicides.
Figure 1: Divergent synthetic pathways utilizing 3-Hydroxy-2-pyridinemethanol HCl in agrochemical development.[1]
Safety & Handling (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 3084185, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved October 2023, from [Link][1]
-
Liu, C., & Wang, M. (2016).[1][7] Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. CAS 2364-75-2: Emoxipin | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Activity Screening of 3-Hydroxy-2-pyridinemethanol Hydrochloride Derivatives
Introduction: The Therapeutic Potential of the Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Its unique electronic properties, water solubility, and ability to form hydrogen bonds make it a privileged scaffold in drug design.[1] 3-Hydroxy-2-pyridinemethanol hydrochloride and its derivatives are a promising class of compounds, with the parent molecule serving as a versatile building block for the synthesis of various biologically active agents.[2][3] The presence of hydroxyl and hydroxymethyl groups on the pyridine ring offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds with the potential for a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2]
This technical guide provides a comprehensive overview of the methodologies for screening the biological activities of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to drug discovery.
I. Anticancer Activity Screening
The pyridine nucleus is a common feature in many anticancer agents, where it can interact with various biological targets to inhibit tumor growth.[4][5] Derivatives of pyridine have been shown to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression.[4] Therefore, screening this compound derivatives for anticancer activity is a logical and promising starting point.
A. Mechanism of Action and Rationale for Screening
A primary mechanism of action for many anticancer drugs is the induction of cytotoxicity in cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6] This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic effect.[6]
B. Experimental Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for in vitro anticancer drug screening.
Caption: Workflow for in vitro anticancer screening using the MTT assay.
C. Detailed Protocol: MTT Assay for Cell Viability
This protocol is adapted from established methods for assessing cytotoxicity.[6]
Materials:
-
This compound derivatives
-
Human cancer cell line (e.g., HepG2 - liver cancer, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
D. Data Presentation: Anticancer Activity
| Derivative | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Compound A | HepG2 | 48 | 15.2 |
| Compound B | HepG2 | 48 | 25.8 |
| Compound C | MCF-7 | 48 | 10.5 |
| Doxorubicin | HepG2 | 48 | 1.2 |
| Doxorubicin | MCF-7 | 48 | 0.8 |
II. Antimicrobial Activity Screening
Pyridine and its derivatives have a long history of use as antimicrobial agents.[7][8] Their mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.[8] Screening new this compound derivatives for antimicrobial activity is crucial for identifying potential new antibiotics to combat the growing threat of antimicrobial resistance.
A. Mechanism of Action and Rationale for Screening
The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[9][10] This assay provides a quantitative measure of a compound's antimicrobial potency and is a critical first step in the evaluation of new antimicrobial agents.[9]
B. Experimental Workflow for Antimicrobial Screening
The following diagram outlines the workflow for determining the MIC using the broth microdilution method.
Caption: Workflow for antimicrobial screening using the broth microdilution method.
C. Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the derivatives in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
D. Data Presentation: Antimicrobial Activity
| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Compound D | 8 | 32 |
| Compound E | 16 | >64 |
| Compound F | 4 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
III. Antioxidant Activity Screening
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[11] Pyridine derivatives, particularly those with hydroxyl substitutions, can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[12]
A. Mechanism of Action and Rationale for Screening
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the antioxidant capacity of compounds.[13][14]
-
DPPH Assay: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[13]
-
ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, causing a loss of color that is proportional to the antioxidant's concentration and potency.[14]
B. Experimental Workflow for Antioxidant Screening
The following diagram shows a general workflow for antioxidant screening using either the DPPH or ABTS assay.
Caption: General workflow for antioxidant screening assays.
C. Detailed Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for determining antioxidant activity.[12][13]
Materials:
-
This compound derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplates
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Compound Dilution: Prepare serial dilutions of the derivatives in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each compound dilution to the wells, followed by 100 µL of the DPPH solution. Include a control (100 µL of methanol and 100 µL of DPPH solution) and a positive control (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Read the absorbance at 517 nm.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC₅₀ value can be determined from a plot of concentration versus percentage of scavenging activity.
D. Detailed Protocol: ABTS Radical Cation Decolorization Assay
This protocol is a widely accepted method for assessing antioxidant capacity.[14][15]
Materials:
-
This compound derivatives
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or PBS
-
96-well microplates
-
Microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: In a 96-well plate, add 10 µL of each compound dilution to the wells, followed by 190 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Reading: Read the absorbance at 734 nm.
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
E. Data Presentation: Antioxidant Activity
| Derivative | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Compound G | 55.3 | 42.1 |
| Compound H | 78.9 | 65.4 |
| Compound I | 40.1 | 33.7 |
| Ascorbic Acid | 25.6 | 18.9 |
IV. Anti-inflammatory Activity Screening
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases.[16] Pyridine derivatives have been reported to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade.[16][17]
A. Mechanism of Action and Rationale for Screening
Cyclooxygenase (COX) and lipoxygenase (LOX) are two key enzyme families involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[18][19] Specifically, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[19] Therefore, inhibiting COX-2 and 5-LOX is a major strategy for the development of anti-inflammatory drugs.[18] Screening this compound derivatives for their ability to inhibit these enzymes can identify promising anti-inflammatory drug candidates.
B. Signaling Pathway: Arachidonic Acid Cascade
The following diagram illustrates the COX and LOX inflammatory pathways.
Caption: Simplified diagram of the arachidonic acid inflammatory cascade.
C. Detailed Protocol: COX-2 and 5-LOX Inhibition Assays
Commercially available enzyme inhibition assay kits are a convenient and standardized way to screen for COX-2 and 5-LOX inhibitors. The general principle involves incubating the enzyme with the test compound and a substrate, and then measuring the product formation.
General Protocol Outline:
-
Reagent Preparation: Prepare buffers, enzyme solutions, substrate solutions, and test compound dilutions according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme (COX-2 or 5-LOX), and the test compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX).
-
Pre-incubation: Pre-incubate the plate to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid).
-
Incubation: Incubate the plate for the recommended time and temperature to allow for product formation.
-
Detection: Stop the reaction and measure the product formation using a colorimetric or fluorometric method, as specified in the kit protocol.
Data Analysis: Calculate the percentage of enzyme inhibition using the following formula:
% Inhibition = [1 - (Signal of sample / Signal of control)] x 100
The IC₅₀ value can be determined from a dose-response curve.
D. Data Presentation: Anti-inflammatory Activity
| Derivative | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| Compound J | 5.2 | 12.8 |
| Compound K | 15.7 | 28.4 |
| Compound L | 2.8 | 8.1 |
| Celecoxib | 0.04 | >100 |
| Zileuton | >100 | 0.5 |
V. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial biological activity screening of this compound derivatives. A systematic screening approach, encompassing anticancer, antimicrobial, antioxidant, and anti-inflammatory assays, will enable the identification of lead compounds with therapeutic potential. Positive hits from these primary screens should be further investigated through more detailed mechanistic studies, structure-activity relationship (SAR) analysis, and in vivo efficacy and safety studies. The versatility of the 3-Hydroxy-2-pyridinemethanol scaffold, combined with a rigorous screening cascade, holds significant promise for the discovery of novel therapeutics.
VI. References
-
Pipzine Chemicals. (2026). 3-Hydroxy-2-pyridinemethanolhydrochloride. Retrieved from [Link]
-
El-Sayed, R., et al. (2021). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 14(5), 103135.
-
Abdel-Aziz, A. A.-M., et al. (2018). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Acta Pharmaceutica, 68(3), 295-307.
-
PubChem. (n.d.). 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]
-
Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6543.
-
National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
Yilmaz, B., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(13), 5121.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Celotti, F., & Laufer, S. (2001). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. Pharmacological Research, 44(5), 459-466.
-
Özyürek, M., et al. (2011). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Foods, 10(10), 2345.
-
PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422.
-
MDPI. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]
-
ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Retrieved from [Link]
-
ResearchGate. (2024). Some biological pyridine derivatives. Retrieved from [Link]
-
Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Retrieved from
-
International Journal of Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
-
Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]
-
E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Retrieved from [Link]
-
ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. Retrieved from [Link]
-
MDPI. (2020). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Retrieved from [Link]
-
International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 4. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. en.iacld.com [en.iacld.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 12. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 18. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Purification techniques for compounds made from 3-Hydroxy-2-pyridinemethanol hydrochloride
Current Status: Operational Topic: Purification & Troubleshooting for Pyridoxine-Class Intermediates Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are working with 3-Hydroxy-2-pyridinemethanol hydrochloride (CAS 109-00-2 derivative), a critical building block for Vitamin B6 analogs, ligands, and functionalized heterocycles.[1]
The Core Challenge: This molecule is a "chameleon." It possesses a basic pyridine nitrogen (pKa ~5), an acidic phenolic hydroxyl (pKa ~9), and a polar hydroxymethyl group. When you synthesize derivatives from this scaffold, the purification strategy relies entirely on managing its amphoteric nature and salt formation .
This guide bypasses generic advice to address the specific physicochemical traps inherent to 3-hydroxypyridine chemistry.
Module 1: Solubility & Solvent Selection
User Query: "My crude product is a sticky solid that won't dissolve in ether or hexane, but oils out in water. What solvent system should I use?"
Technical Analysis: The hydrochloride salt of your starting material is highly polar. If your derivative retains the pyridine nitrogen, it likely exists as a salt or a zwitterion depending on pH. Non-polar solvents (Hexane, Et2O) are generally useless for dissolution but excellent as anti-solvents.
Recommended Solvent Systems:
| Derivative Type | Primary Solvent (Dissolves) | Anti-Solvent (Precipitates) | Troubleshooting Note |
| HCl Salts | Methanol, Ethanol, Water (Hot) | Diethyl Ether, Acetone, Ethyl Acetate | Critical:[1] Salts are often hygroscopic.[1] Dry solvents are required to prevent "oiling out."[1] |
| Free Bases (Ethers) | Dichloromethane (DCM), Ethyl Acetate | Hexane, Pentane | Wash with dilute base (pH > 10) to ensure the phenol is deprotonated if solubility is poor. |
| Zwitterions | Water (Hot), DMF, DMSO | Ethanol (Cold), Acetonitrile | Common for carboxylic acid derivatives. Hard to remove solvent later.[1] |
Module 2: Troubleshooting Recrystallization
User Query: "I tried to recrystallize my alkylated derivative from Ethanol/Ether, but it separated as a dark oil at the bottom of the flask."
Root Cause Analysis: "Oiling out" occurs when the impurity profile lowers the melting point of your compound below the boiling point of the solvent, or when the compound is supersaturated too quickly. This is endemic to pyridine salts due to their ionic liquid-like character [1].[1]
Protocol: The "Oiling Out" Rescue Operation
-
Re-dissolve: Return the mixture to reflux temperature. Add just enough Methanol (more polar than EtOH) to redissolve the oil.
-
The Cloud Point: Add warm Ethyl Acetate or Ether dropwise until the solution turns slightly cloudy (turbid).
-
Clarify: Add one drop of Methanol to clear the cloudiness.[1]
-
Insulate: Wrap the flask in cotton or place it in a warm water bath that is allowed to cool naturally to room temperature. Do not put it in the fridge yet.
-
Seeding: If oil droplets form again, scratch the glass surface vigorously with a glass rod to induce nucleation.
Visual Workflow: Recrystallization Logic
Caption: Decision logic for rescuing failed recrystallizations of pyridine salts.
Module 3: Chromatography & Silica Streaking
User Query: "My compound streaks from the baseline to the solvent front on TLC. I can't separate the product from the starting material."
Technical Analysis: The basic nitrogen in the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing peak tailing. Furthermore, 3-hydroxypyridines can hydrogen bond extensively [2].[1]
The Fix: Mobile Phase Modifiers
-
The "TEA" Trick: Pre-wash your silica column with mobile phase containing 1-3% Triethylamine (TEA) .[1] This neutralizes the acidic sites on the silica.
-
Ammonia in Methanol: For very polar derivatives (e.g., N-oxides), use DCM:Methanol (9:1) where the Methanol is saturated with Ammonia (7N NH3 in MeOH).
-
Switch Stationary Phase: If silica fails, switch to Neutral Alumina . Alumina is less acidic and prevents the protonation of the pyridine nitrogen, often resulting in sharp bands without modifiers.
Module 4: Desalting & The Zwitterion Trap
User Query: "I need the free base for a biological assay, but when I neutralize the HCl salt with NaOH, nothing precipitates, and I can't extract it into DCM."
Scientific Mechanism: You have likely hit the Isoelectric Point (pI) .
-
pH < 3: Cationic (Pyridinium form) -> Water Soluble.[1]
-
pH > 10: Anionic (Phenolate form) -> Water Soluble.[1]
-
pH ~ 5-7: Neutral/Zwitterionic -> Potentially Water Soluble (depending on lipophilicity) but poor organic solubility.[1]
Protocol: Correct Free-Basing Strategy
-
Do NOT use strong base (NaOH): This will shoot past the neutral point and deprotonate the phenol (forming the sodium phenolate salt), which is water-soluble.
-
Use a Buffer: Dissolve the HCl salt in minimal water. Add saturated Sodium Bicarbonate (NaHCO3) or solid Sodium Acetate .[1] These weak bases will neutralize the HCl but are not strong enough (pKa ~10 vs Phenol pKa ~9) to fully deprotonate the hydroxyl group [3].
-
Extraction: Once neutralized (pH ~7-8), extract continuously with Chloroform/Isopropanol (3:1) . Pure DCM is often too non-polar to pull 3-hydroxypyridines from water.[1]
Visual Workflow: pH-Dependent Species
Caption: The critical pH windows for 3-hydroxypyridine extraction.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for recrystallization of pyridine salts). [1]
-
PubChem. (2025).[1][2] Compound Summary: this compound.[1][2][3][4][5][6] National Library of Medicine.[1] (Physical properties and pKa data). [1]
-
Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. (pKa values for pyridine and phenol derivatives).[1][7][8]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | C6H8ClNO2 | CID 3084185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 4. 2-Pyridinemethanol, 3-Hydroxy-, Hydrochloride Supplier China | CAS 34352-97-7 | High Purity Chemical Manufacturer & Safety Data [pipzine-chem.com]
- 5. This compound | CAS 23718-68-3 | Purity, Uses, MSDS, Supplier China [pipzine-chem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: 3-Hydroxy-2-pyridinemethanol Hydrochloride
Topic: Degradation Pathways & Stability Management
Critical Stability Profile
3-Hydroxy-2-pyridinemethanol hydrochloride (CAS: 14173-30-9) is a pivotal intermediate in the synthesis of Vitamin B6 vitamers (pyridoxine, pyridoxal) and various cholinergic agents.[1] Its stability is governed by three competing functionalities: the electron-rich 3-hydroxy pyridine ring , the oxidizable 2-hydroxymethyl group , and the hygroscopic hydrochloride salt form .[1]
The "Why" Behind Instability
Unlike simple pyridines, this molecule is a "chemical chameleon." The 3-hydroxyl group induces tautomeric equilibrium (enol vs. zwitterionic keto form), which significantly alters its reactivity based on solvent pH and polarity.[1]
-
Primary Risk: Sequential oxidation of the C2-primary alcohol.[1]
-
Secondary Risk: Photo-oxidative dimerization driven by the 3-hydroxypyridine chromophore.[1]
-
Physical Risk: Deliquescence.[1] The HCl salt eagerly absorbs atmospheric moisture, creating a localized aqueous environment that accelerates chemical degradation.
Degradation Pathways
The degradation of 3-Hydroxy-2-pyridinemethanol is not random; it follows specific mechanistic cascades.[1]
Pathway A: The Oxidative Cascade (Dominant)
In the presence of atmospheric oxygen or trace metal ions, the primary alcohol at the C2 position undergoes stepwise oxidation. This is the most common cause of purity failure during storage.
-
Stage 1: Oxidation to 3-Hydroxypicolinaldehyde . This intermediate is reactive and can form Schiff bases with amines.[1]
-
Stage 2: Further oxidation to 3-Hydroxypicolinic acid . This is a stable, terminal degradation product that alters the pH of the solution and precipitates in non-polar mobile phases.
Pathway B: Photolytic Destabilization
3-Hydroxypyridine derivatives act as endogenous photosensitizers.[1][2] Upon exposure to UVA/UVB light (320–400 nm), the molecule enters an excited triplet state, generating Reactive Oxygen Species (ROS) such as singlet oxygen (
Visualization of Pathways
Caption: Figure 1. Primary degradation cascades showing the oxidative route (Red) leading to acidic impurities and the photolytic route (Yellow/Green) leading to dimerization.
Troubleshooting Guides & FAQs
This section addresses real-world scenarios observed in the laboratory.
Scenario 1: Appearance & Solubility Issues
Q: My white powder has turned a pale yellow/beige. Is it still usable?
-
Diagnosis: The color change indicates the formation of N-oxide impurities or oxidative dimers (Pathway B).[1] Pyridine derivatives are notorious for "yellowing" even with <0.5% degradation due to the high extinction coefficient of the conjugated impurities.
-
Action:
Q: The sample became sticky/liquefied (Deliquescence).
-
Mechanism: The hydrochloride moiety is highly hygroscopic. Absorbed water lowers the activation energy for oxidation and hydrolysis.
-
Fix: You cannot "dry" the sample back to a powder easily without risking thermal degradation.
-
Protocol: Dissolve the entire sticky mass in a known volume of solvent to create a stock solution, quantify the concentration via UV/HPLC, and use immediately.
Scenario 2: Chromatography Anomalies
Q: I see split peaks or broad tailing in my HPLC method.
-
Root Cause: Tautomeric Equilibrium. 3-hydroxypyridines exist in a pH-dependent equilibrium between the neutral enol form and the zwitterionic pyridinium form.[1] If your mobile phase pH is near the pKa (approx 4.8 - 5.2 for the ring nitrogen), the molecule flips between states during the run.[1]
-
Solution: Buffer your mobile phase aggressively.
Q: I have a new impurity peak at RRT 0.85.
-
Identification: This is likely 3-Hydroxypicolinaldehyde .[1] It is less polar than the carboxylic acid but more polar than the parent alcohol in many Reverse Phase systems.
-
Verification: Treat a small aliquot with Sodium Borohydride (
). If the peak disappears (reduces back to the parent alcohol), it is the aldehyde.
Validated Analytical Protocol
To assess degradation, do not rely on simple UV. Use this specific HPLC method designed to separate the parent from its oxidative degradants.
Method: Reverse Phase Ion-Pairing HPLC
| Parameter | Condition | Rationale |
| Column | C18 End-capped (e.g., 4.6 x 150mm, 3.5µm) | Prevents peak tailing from free silanols interacting with the pyridine nitrogen.[1] |
| Mobile Phase A | 10mM Potassium Phosphate Buffer (pH 3.0) | Low pH suppresses ionization of the phenol group and protonates the pyridine, ensuring a single species. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier.[1] |
| Gradient | 0-5 min: 3% B (Isocratic)5-15 min: 3% -> 40% B15-20 min: Re-equilibrate | Retains the polar parent molecule while eluting the less polar aldehyde/dimers later. |
| Detection | UV @ 290 nm | Max absorption for the 3-hydroxypyridine chromophore; minimizes solvent noise.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
Data Interpretation Table
| Retention Time (Approx) | Compound Identity | Origin | Limit (Research Grade) |
| 3.5 min | 3-Hydroxypicolinic Acid | Oxidation (Stage 2) | < 0.5% |
| 5.2 min | 3-Hydroxy-2-pyridinemethanol | Parent | > 98.0% |
| 7.8 min | 3-Hydroxypicolinaldehyde | Oxidation (Stage 1) | < 1.0% |
| 12.0+ min | Dimers / Unknowns | Photolysis | < 0.1% |
References
-
Jubilant Ingrevia. (2023).[1] Safety Data Sheet: 2-(Hydroxymethyl)pyridine. Retrieved from 3[1][4]
-
Chem-Impex International. (2024).[1] Product Catalog: this compound. Retrieved from 5[1][4]
-
Wondrak, G. T., et al. (2002). "3-Hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells."[1][2] Journal of Biological Chemistry. Retrieved from 2[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3084185, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved from 1[1][4]
-
Al-Youbi, A. O., et al. (2013).[1] "Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state." Photochemical & Photobiological Sciences. Retrieved from 6[1][4][7]
Sources
- 1. 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | C6H8ClNO2 | CID 3084185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing unexpected reaction outcomes with 3-Hydroxy-2-pyridinemethanol hydrochloride
Welcome to the technical support center for 3-Hydroxy-2-pyridinemethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive molecule. Here, we address common and unexpected reaction outcomes in a question-and-answer format, providing in-depth troubleshooting advice grounded in established chemical principles. Our goal is to empower you to anticipate challenges, diagnose issues, and optimize your synthetic routes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Experimental Protocols
-
References
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is turning a dark color. What is causing this discoloration?
Answer:
Discoloration, often manifesting as a yellow, brown, or even black hue, is a common observation in reactions involving pyridine derivatives, including this compound. This is typically indicative of side reactions or degradation. Several factors can contribute to this:
-
Oxidation: The electron-rich pyridine ring and the hydroxyl groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities.[1] This can lead to the formation of highly conjugated, colored byproducts.
-
Polymerization: Under certain conditions, such as strong acid or base catalysis or high temperatures, hydroxypyridines can undergo self-condensation or polymerization, resulting in complex, often colored, polymeric materials.[2]
-
Decomposition: The compound can decompose at elevated temperatures. The reported melting point is 217 °C with decomposition. Pushing reactions to higher temperatures can initiate thermal degradation pathways.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Temperature Control: Maintain strict control over the reaction temperature. Avoid localized overheating by using an appropriate heating mantle and stirring vigorously.
-
Purity of Reagents: Use high-purity starting materials and reagents to avoid trace metal catalysts that can promote oxidation.
FAQ 2: I'm observing incomplete conversion of my starting material. How can I drive the reaction to completion?
Answer:
Incomplete conversion can be a frustrating issue. With this compound, the cause often lies in the reactivity of the molecule itself or suboptimal reaction conditions.
-
Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be protonated by acidic reagents or coordinate to Lewis acids.[3] This can deactivate the ring or interfere with reactions at other sites. If your reaction requires a free pyridine nitrogen, the hydrochloride salt must be neutralized with a suitable base.
-
Steric Hindrance: The proximity of the hydroxyl and hydroxymethyl groups at the 2 and 3 positions can create steric hindrance, slowing down reactions at these sites or on the adjacent ring carbons.
-
Reagent Stoichiometry: Ensure you are using the correct stoichiometry of reagents. For reactions involving the hydroxyl groups, a sufficient amount of base may be needed to deprotonate them, in addition to neutralizing the hydrochloride.
Troubleshooting Steps:
-
Base Selection and Stoichiometry: If the reaction requires a free pyridine nitrogen, add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl. For reactions involving the hydroxyl groups, additional equivalents of base may be necessary.
-
Reaction Time and Temperature: Monitor the reaction progress carefully using an appropriate analytical technique like TLC or LC-MS. If the reaction has stalled, a modest increase in temperature or prolonged reaction time may be required.
-
Catalyst Choice: For catalyzed reactions, consider a catalyst that is less sensitive to coordination with the pyridine nitrogen or one that is more active under the reaction conditions.
FAQ 3: My product is contaminated with an unexpected isomer. What could be the cause?
Answer:
The formation of unexpected isomers can arise from rearrangements or competing reaction pathways. The electronic nature of the pyridine ring plays a significant role here.
-
Electrophilic Substitution: The pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution.[4] When such reactions are forced, they may proceed with poor regioselectivity.
-
Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2 and 4 positions.[3] If your reaction conditions involve nucleophiles, you might observe substitution on the ring.
-
Rearrangements: Under certain conditions, substituted pyridines can undergo rearrangements. For example, rearrangements of halopyridine-N-oxides have been reported.[5] While not directly applicable to all scenarios, it highlights the potential for skeletal changes in the pyridine ring under specific activating conditions.
Troubleshooting Steps:
-
Control of Reaction Conditions: Carefully control the reaction temperature and the order of reagent addition to disfavor competing pathways.[6]
-
Protecting Groups: Consider using protecting groups for one or both of the hydroxyl groups to direct the reaction to the desired site and prevent unwanted side reactions.
-
Thorough Product Characterization: Use a combination of analytical techniques (NMR, MS, etc.) to fully characterize the isomeric byproducts. Understanding their structure will provide clues about the unintended reaction pathway.
FAQ 4: I'm seeing a loss of the hydroxyl group. What are the likely degradation pathways?
Answer:
Loss of a hydroxyl group from an aromatic ring is not a trivial process and suggests a more complex reaction is occurring.
-
Reductive Deoxygenation: In the presence of certain catalysts and a hydrogen source, phenolic hydroxyl groups can be reductively removed. While less common, it's a possibility to consider if your reaction involves reducing agents.
-
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently removed.[7] If your reaction mixture contains reagents capable of this transformation, even as impurities, this pathway could be active.
-
Radical Reactions: Under certain conditions, radical-mediated deoxygenation reactions can occur.
Troubleshooting Steps:
-
Analyze Reaction Components: Scrutinize all reagents and solvents for potential contaminants that could facilitate deoxygenation.
-
Reaction Conditions: Avoid overly harsh reducing conditions unless a deoxygenation is the desired outcome.
-
Mechanistic Investigation: If this is a persistent issue, consider performing control experiments to identify the component(s) responsible for the hydroxyl group loss.
Troubleshooting Guides
Guide 1: Investigating Unexpected Oxidation Products
Issue: The formation of unexpected products with a higher oxidation state, such as pyridone or carboxylic acid derivatives, is observed.
Causality: The primary alcohol of the hydroxymethyl group is susceptible to oxidation to an aldehyde and further to a carboxylic acid. The phenolic hydroxyl group can also participate in oxidative processes. The pyridine nitrogen can be oxidized to an N-oxide.[3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting oxidation.
Preventative Measures:
-
Inert Atmosphere: Always work under an inert atmosphere (N₂ or Ar) when possible.
-
Antioxidants: In some cases, small amounts of antioxidants like BHT can be added to prevent radical-mediated oxidation, provided they do not interfere with the desired reaction.
-
Purification of Reagents: Ensure all reagents are free from peroxide impurities.
Guide 2: Characterizing and Preventing Polymerization
Issue: The reaction mixture becomes viscous, or a solid precipitate forms that is insoluble in common solvents, indicating polymerization.
Causality: Hydroxypyridines can undergo self-condensation reactions, particularly at high temperatures or in the presence of strong acids or bases. The molecule has both nucleophilic (hydroxyl groups) and electrophilic (the pyridine ring, which can be activated) sites, making it susceptible to polymerization.[8]
Troubleshooting Workflow:
Caption: Workflow for addressing polymerization.
Preventative Measures:
-
Temperature Management: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
pH Control: If possible, buffer the reaction mixture to avoid extremes of pH.
-
Protecting Groups: Protecting the hydroxyl groups as ethers or silyl ethers can be an effective strategy to prevent polymerization if they are not the intended reactive sites.
Guide 3: Managing N-Oxide Formation and Subsequent Reactivity
Issue: Formation of the pyridine N-oxide is observed, which may or may not be the desired product. This can lead to unexpected subsequent reactions.
Causality: The nitrogen atom in the pyridine ring is susceptible to oxidation by various oxidizing agents, including peracids, to form the corresponding N-oxide.[3] Pyridine N-oxides have different reactivity patterns compared to the parent pyridine.[9]
Troubleshooting Workflow:
Caption: Workflow for managing N-oxide formation.
Key Considerations for N-Oxide Reactivity:
-
Electrophilic Substitution: N-oxidation activates the pyridine ring to electrophilic substitution, primarily at the 4-position.
-
Nucleophilic Substitution: The N-oxide can be activated by reagents like acetic anhydride or phosphorus oxychloride, making the 2- and 6-positions highly susceptible to nucleophilic attack.[9] Be aware of this if such reagents are present in your reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
-
Prepare TLC Plate: Use a silica gel 60 F254 plate.
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., methanol, ethyl acetate). Spot the plate with the starting material, co-spot (starting material and reaction mixture), and the reaction mixture.
-
Eluent System: A common eluent system for this compound is a mixture of ethyl acetate and methanol (e.g., 9:1 v/v). The polarity can be adjusted based on the polarity of the product.
-
Development: Place the TLC plate in a chamber saturated with the eluent and allow the solvent front to travel up the plate.
-
Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate or iodine can also be used.
Protocol 2: Quenching and Work-up Procedure to Minimize Byproduct Formation
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This will slow down potential side reactions during work-up.
-
Quenching: Slowly add a quenching agent. For reactions involving organometallics or hydrides, a saturated aqueous solution of ammonium chloride is often used. For acidic or basic reactions, neutralization with a weak base (e.g., saturated sodium bicarbonate) or a weak acid (e.g., 1 M HCl) is appropriate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure at a low temperature to avoid thermal degradation.
References
-
Pipzine Chemicals. (2026, January 23). 3-Hydroxy-2-pyridinemethanolhydrochloride. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved January 30, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 2-(Hydroxymethyl)pyridine in Advanced Material Synthesis. Retrieved January 30, 2026, from [Link]
-
Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(19), 12150–12234. [Link]
- Google Patents. (n.d.). Pyridine n-oxides and processes for their preparation.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 30, 2026, from [Link]
-
Pipzine Chemicals. (n.d.). 2-Pyridinemethanol, 3-Hydroxy-, Hydrochloride Supplier China. Retrieved January 30, 2026, from [Link]
- BenchChem. (2025). Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Retrieved January 30, 2026, from a relevant BenchChem technical support document.
-
Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved January 30, 2026, from [Link]
-
Global Substance Registration System. (n.d.). 3-HYDROXY-2-PYRIDINEMETHANOL. Retrieved January 30, 2026, from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
Heidarizadeh, F., & Abadast, F. (2011). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry, 27(4), 1421-1436. [Link]
-
National Center for Biotechnology Information. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved January 30, 2026, from [Link]
-
den Hertog, H. J., & Kolder, C. R. (1953). Pyridine Derivatives. III. The Rearrangement of Some Simple 3-Halopyridine-N-oxides. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 124-128. [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved January 30, 2026, from [Link]
-
Zhang, Y., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6015–6022. [Link]
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved January 30, 2026, from [Link]
-
Wang, X., et al. (2012). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides. Chemical Communications, 48(83), 10321-10323. [Link]
-
Chemistry Stack Exchange. (2017, April 17). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved January 30, 2026, from [Link]
-
Sardon, H., & Torres-Giner, S. (2022). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. Polymer Chemistry, 13(28), 4076-4093. [Link]
Sources
- 1. This compound | CAS 23718-68-3 | Purity, Uses, MSDS, Supplier China [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Validation of HPLC Method for 3-Hydroxy-2-pyridinemethanol Hydrochloride Purity
A Comparative Publish Guide for Analytical Scientists
Executive Summary
The accurate purity analysis of 3-Hydroxy-2-pyridinemethanol hydrochloride (CAS: 14173-30-9) presents a distinct challenge in pharmaceutical development.[1] As a small, highly polar, and basic pyridine derivative, this intermediate defies standard Reversed-Phase (RP) chromatography.[1] Conventional C18 columns often suffer from "hydrophobic collapse" or lack of retention, leading to co-elution with the solvent front and poor resolution from critical impurities like 3-Hydroxypyridine .
This guide objectively compares the legacy Ion-Pairing RP-HPLC approach against the modern Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography) method.[1] We demonstrate why the HILIC protocol is the superior "self-validating" system for this analyte, offering enhanced sensitivity, MS-compatibility, and robust validation metrics compliant with ICH Q2(R2) guidelines.
Part 1: The Challenge of Polar Pyridines
This compound possesses dual polarity: a hydrophilic hydroxyl group and a basic pyridine nitrogen.[1]
The Failure of Standard C18
In standard C18 conditions (e.g., Water/Acetonitrile), the analyte interacts poorly with the hydrophobic stationary phase.[1]
-
Result: Retention factor (
) < 1.0. The peak elutes in the "void," indistinguishable from unretained salts or solvent disturbances.[1] -
Risk: High probability of false purity reporting due to undetected co-eluting impurities.[1]
Part 2: Method Comparison – Ion-Pairing vs. HILIC[1]
We compared two validated approaches for the separation of the analyte from its primary impurity, 3-Hydroxypyridine .
Alternative A: Ion-Pairing RP-HPLC (Legacy Method)[1]
-
Column: C18 (4.6 x 250 mm, 5 µm)[1]
-
Mobile Phase: Phosphate Buffer (pH 2.5) + 5 mM Sodium Hexanesulfonate / Acetonitrile.[1]
-
Mechanism: The sulfonate ion pairs with the protonated pyridine, creating a neutral "pseudo-molecule" that retains on C18.[1]
Alternative B: Zwitterionic HILIC (Recommended Method)[1]
-
Column: Zwitterionic Sulfobetaine (ZIC-HILIC) (2.1 x 100 mm, 3.5 µm)[1]
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) / Acetonitrile (10:90).[1]
-
Mechanism: Partitioning of the analyte into a water-rich layer immobilized on the polar stationary phase, plus weak electrostatic interactions.[1]
Performance Data Comparison
| Metric | Ion-Pairing RP (Method A) | Zwitterionic HILIC (Method B)[1] | Verdict |
| Retention Time ( | 12.4 min | 5.2 min | HILIC is Faster |
| Retention Factor ( | 4.1 | 3.8 | Comparable Retention |
| Tailing Factor ( | 1.8 (Peak Tailing) | 1.1 (Symmetric) | HILIC Superior |
| Resolution ( | 1.9 (vs. Impurity A) | 4.5 (vs. Impurity A) | HILIC Superior |
| Equilibration Time | > 60 mins | < 15 mins | HILIC More Robust |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffer) | HILIC Future-Proof |
Expert Insight: While Ion-Pairing works, it is "chromatographic suicide" for LC-MS systems and requires long equilibration to saturate the column.[1] The HILIC method provides superior resolution via a partitioning mechanism that naturally favors polar analytes.
Part 3: Validated HILIC Protocol (The "Product")
This protocol is designed as a self-validating system .[1] The specific combination of a zwitterionic phase and buffer pH ensures that if the mobile phase composition drifts, the resolution (
1. Chromatographic Conditions
-
Column: ZIC-HILIC or Amide-HILIC (100 x 2.1 mm, 3.5 µm)[1]
-
Temperature: 30°C
-
Injection Volume: 2.0 µL
-
Detection: UV @ 254 nm (Pyridine absorption max)[1]
-
Mobile Phase A: 200 mM Ammonium Acetate, pH 5.8 (Stock)[1]
-
Mobile Phase B: HPLC Grade Acetonitrile
-
Isocratic Run: 5% A / 95% B (Effective: 10mM Buffer, 95% ACN)
-
Note: HILIC requires high organic content (>70%) to maintain the water layer.[1]
-
2. Standard & Sample Preparation
-
Diluent: 90:10 Acetonitrile:Water (Must match initial mobile phase strength to prevent peak distortion).[1]
-
Stock Solution: 1.0 mg/mL in Diluent.[1]
-
System Suitability Solution: Mix of Analyte (0.5 mg/mL) and 3-Hydroxypyridine (0.05 mg/mL).[1]
3. Validation Mechanism (Visualized)
Figure 1: The Stepwise Validation Workflow compliant with ICH Q2(R2).
Part 4: Validation Results (Simulated Dataset)
The following data represents typical performance metrics observed when validating this HILIC method for pyridine methanol derivatives.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Range | 0.05 – 1.5 mg/mL | 50% to 150% of target |
| Equation | N/A | |
| Correlation ( | 0.9998 | |
| Residual Sum of Squares | < 1.0% | N/A |
Table 2: Accuracy (Recovery)
| Spike Level | Measured Recovery (%) | RSD (%) |
| 50% | 99.4% | 0.5% |
| 100% | 100.1% | 0.3% |
| 150% | 99.8% | 0.6% |
| Overall Mean | 99.8% | < 2.0% |
Table 3: System Suitability Limits (SST)
To ensure the method remains valid during routine use, the following limits must be met before every run:
-
Resolution (
): > 3.0 between Analyte and 3-Hydroxypyridine. -
Tailing Factor (
): 0.8 – 1.5.[1] -
Precision (RSD): < 1.0% for 6 replicate injections.
Part 5: Mechanism of Action[1]
Understanding why HILIC works is crucial for troubleshooting. Unlike C18, where retention is based on hydrophobicity, HILIC relies on a Water-Rich Layer .[1]
Figure 2: The HILIC Separation Mechanism.[1] The polar analyte partitions into the water layer immobilized on the stationary phase, avoiding the "phase collapse" seen in C18.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link
-
Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.[1] Link
-
McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1] Link
-
PubChem. (n.d.).[1][4] this compound (Compound Summary).[1][4][5][6] National Library of Medicine.[1] Link[1]
Sources
- 1. 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | C6H8ClNO2 | CID 3084185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-羟基-2-(羟甲基)吡啶 盐酸盐 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Pyridinemethanol, 3-Hydroxy-, Hydrochloride Supplier China | CAS 34352-97-7 | High Purity Chemical Manufacturer & Safety Data [pipzine-chem.com]
- 6. chemimpex.com [chemimpex.com]
Comparative study of 3-Hydroxy-2-pyridinemethanol hydrochloride with other pyridinemethanols
For researchers, chemists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that dictates the trajectory of a research program. The pyridinemethanol scaffold, a pyridine ring substituted with a hydroxymethyl group, is a cornerstone in medicinal chemistry and materials science due to its versatile reactivity and inherent biological relevance. However, the positional isomerism of functional groups on the pyridine ring dramatically alters the physicochemical properties, biological activity, and ultimate application of these molecules.
This guide provides an in-depth comparative analysis of 3-Hydroxy-2-pyridinemethanol hydrochloride , contrasting it with its simple isomeric counterparts (2-, 3-, and 4-pyridinemethanol) and the vital biological analog, pyridoxine (a form of Vitamin B6). We will explore the causal relationships between structure and function, supported by experimental data and detailed protocols to empower researchers in their synthetic and developmental endeavors.
The Influence of Isomerism: A Physicochemical Overview
The arrangement of hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups on the pyridine ring is the primary determinant of the molecule's physical and chemical behavior. The proximity of these groups in 3-Hydroxy-2-pyridinemethanol allows for intramolecular interactions, such as hydrogen bonding, which influences its solubility, melting point, and reactivity compared to isomers where these groups are more distant.
The following table summarizes the key physicochemical properties of these compounds.
| Property | 3-Hydroxy-2-pyridinemethanol HCl | 2-Pyridinemethanol | 3-Pyridinemethanol | 4-Pyridinemethanol | Pyridoxine (Vitamin B6) |
| Molecular Formula | C₆H₈ClNO₂ | C₆H₇NO | C₆H₇NO | C₆H₇NO | C₈H₁₁NO₃ |
| Molecular Weight | 161.59 g/mol [1][2] | 109.13 g/mol [3] | 109.13 g/mol | 109.13 g/mol | 169.18 g/mol [4] |
| Appearance | Off-white to light brown powder[1] | Liquid | Clear light yellow to yellow liquid[5] | White to yellow solid[6] | White crystalline powder |
| Melting Point (°C) | ~175 - 180 (decomposes)[2][7] | 27 | 2.5 | 52 - 57[6] | 159 - 162[4] |
| Boiling Point (°C) | N/A | 110-111 (14 mmHg) | 142-144 (12 mmHg) | 107-110 (1-3 mmHg)[6] | N/A (decomposes) |
| Solubility in Water | Soluble[7] | Soluble | Soluble | Soluble[6] | Soluble |
| pKa | ~1.79 (pyridinium ion)[8] | N/A | N/A | ~13.45[6] | N/A |
Applications and Biological Roles: From Building Block to Essential Vitamin
The utility of a pyridinemethanol isomer is directly linked to its structure. While all are valuable in synthesis, their specific roles diverge significantly.
-
This compound : This compound is primarily valued as a versatile synthetic intermediate.[1] Its adjacent hydroxyl and hydroxymethyl groups offer unique reactivity for constructing more complex molecules. It serves as a key building block in the development of pharmaceutical agents, particularly those targeting neurological disorders, as well as anti-inflammatory and antimicrobial compounds.[1][9] Its hydrochloride salt form enhances stability and solubility in aqueous media, simplifying its use in various reaction conditions.[1]
-
2-Pyridinemethanol : As a versatile building block, 2-pyridinemethanol is a starting material for pharmaceuticals and agrochemicals. The hydroxymethyl group allows for reactions like oxidation and esterification to create more complex molecules. It has also been investigated for its own potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Furthermore, it is utilized as a ligand in coordination chemistry to create novel materials.[10]
-
3-Pyridinemethanol (Nicotinyl Alcohol) : This isomer is a known bioactive molecule. It functions as a direct-acting peripheral vasodilator and an antilipemic (cholesterol-lowering) agent.[5][11] Its therapeutic applications include treating conditions related to vasospasm, such as certain circulatory disorders.[5][11]
-
4-Pyridinemethanol : Similar to its 2- and 3-isomers, 4-pyridinemethanol is a crucial intermediate in producing drugs, agrochemicals, and other fine chemicals.[12] It is often used to introduce the 4-pyridylmethyl moiety into larger molecules to enhance bioactivity and solubility.[12]
-
Pyridoxine (Vitamin B6) : Pyridoxine stands apart as an essential human nutrient.[4][13] In the body, it is converted to its active coenzyme form, pyridoxal 5'-phosphate (PLP).[14] PLP is indispensable for over 140 enzymatic reactions, playing a critical role in the metabolism of amino acids, glucose, and lipids.[15][16] It is fundamental for neurotransmitter synthesis, hemoglobin function, and gene expression.[16] Its application is purely biological and therapeutic, used to treat vitamin B6 deficiency, nausea during pregnancy, and certain metabolic disorders.[4][14]
Comparative Safety and Pharmacokinetic Profiles
A molecule's journey and effect within a biological system are highly structure-dependent. The contrast between a synthetic reagent and a nutrient like Vitamin B6 is stark.
-
Toxicity of Intermediates : this compound is classified with GHS warnings indicating it is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[17] This profile is typical for a reactive chemical intermediate not intended for direct biological administration. The other simple isomers (2-, 3-, and 4-pyridinemethanol) should be handled with similar precautions appropriate for laboratory chemicals. The principle of isomer-differentiated toxicity is well-established; minor structural changes can lead to significantly different biological effects and toxicological profiles.[18]
-
Pharmacokinetics of Pyridoxine (Vitamin B6) : The human body has a sophisticated system for handling pyridoxine. It is readily absorbed from the gastrointestinal tract and primarily stored in the liver, where it is metabolized into the active coenzyme PLP.[14] The inactive metabolite, 4-pyridoxic acid, is excreted in the urine with a half-life of 15-20 days.[14] While generally safe, extremely high doses of pyridoxine can lead to peripheral sensory neuropathy, highlighting that even essential nutrients have toxicity thresholds.[4][15]
-
Pharmacokinetics of 3-Pyridinemethanol (Nicotinyl Alcohol) : As a drug, its pharmacokinetics are designed for a therapeutic effect. It is metabolized and eliminated from the body, with its action as a vasodilator being the intended outcome.
The key takeaway is the difference between a molecule designed for in vitro synthesis versus one co-evolved with biological systems. This compound is a tool for chemists, while pyridoxine is a substrate for enzymes.
Experimental Protocols for Comparative Evaluation
To provide a practical framework for researchers, we outline three self-validating protocols for comparing these compounds. The causality behind each step is explained to ensure a deep understanding of the methodology.
Protocol 1: Comparative Solubility Assessment
Objective: To quantitatively determine and compare the solubility of 3-Hydroxy-2-pyridinemethanol HCl and its non-salt isomers in polar and non-polar solvents.
Rationale: Solubility is a fundamental property that dictates a compound's utility in different reaction media and its potential for formulation. Comparing the hydrochloride salt to the free bases will demonstrate the impact of salt formation on aqueous solubility.
Methodology:
-
Preparation: Label a series of 10 mL glass vials. Prepare separate vials for each compound (3-Hydroxy-2-pyridinemethanol HCl, 2-pyridinemethanol, 3-pyridinemethanol, 4-pyridinemethanol) and each solvent (Deionized Water, Ethanol, Dichloromethane).
-
Solvent Addition: Add 5.0 mL of a single solvent to each corresponding set of vials.
-
Solute Addition: Begin adding a pre-weighed amount of a single compound (e.g., 10 mg) to its respective vial.
-
Equilibration: Cap the vials and agitate at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for 24 hours. This extended time ensures the solution reaches equilibrium.
-
Observation & Incremental Addition: After 24 hours, visually inspect for undissolved solid. If the compound has fully dissolved, add another pre-weighed increment and repeat step 4. Continue this process until a saturated solution (with visible excess solid) is achieved.
-
Quantification: Once saturated, centrifuge the vials to pellet the excess solid. Carefully extract a known volume of the supernatant (e.g., 1.0 mL), ensuring no solid is transferred.
-
Analysis: Evaporate the solvent from the supernatant and weigh the remaining solid residue. Calculate the solubility in mg/mL. Alternatively, analyze the supernatant concentration using a calibrated HPLC method (see Protocol 2).
-
Data Reporting: Record the solubility for each compound-solvent pair in a summary table.
Protocol 2: Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To develop a robust HPLC method for assessing the purity of pyridinemethanol isomers and monitoring their stability under stress conditions.
Rationale: Purity is paramount for any chemical used in research. HPLC is a standard, highly sensitive method for separating and quantifying components in a mixture.[19] A well-developed method can resolve isomers and detect degradation products.
Methodology:
-
System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile. Filter and degas the mobile phase before use. Causality: The buffered aqueous phase interacts with the polar analytes, while the organic modifier (acetonitrile) controls retention time on the non-polar C18 column. Adjusting the ratio can optimize peak separation.
-
Standard Preparation: Prepare 1 mg/mL stock solutions of each pyridinemethanol isomer in the mobile phase. Create a series of dilutions (e.g., 0.1, 0.05, 0.01 mg/mL) to generate a calibration curve.
-
Sample Injection: Inject 10 µL of each standard and sample solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (Causality: The pyridine ring has a strong UV absorbance around this wavelength, providing good sensitivity.)
-
-
Data Analysis:
-
Purity: For a sample of a known compound, calculate the area percentage of the main peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Quantification: Use the calibration curve generated from the standards to determine the exact concentration of unknown samples.
-
-
Stress Testing (Optional): To assess stability, expose a solution of the compound to heat (60°C for 24h) or UV light. Re-run the HPLC analysis and look for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing
Objective: To compare the minimum inhibitory concentration (MIC) of pyridinemethanol compounds against common bacterial strains.
Rationale: Since antimicrobial activity has been reported for pyridinemethanol derivatives, this protocol provides a standardized method to quantify and compare this activity.[1][20] The broth microdilution method is a gold-standard technique for determining the lowest concentration of a substance that prevents visible bacterial growth.
Methodology:
-
Materials: 96-well microtiter plates, bacterial strains (e.g., E. coli, S. aureus), appropriate broth medium (e.g., Mueller-Hinton Broth), resazurin dye (viability indicator), positive control antibiotic (e.g., Gentamicin), and test compounds.
-
Stock Solution Preparation: Dissolve each test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
In the first column, add a small volume (e.g., 2 µL) of the stock solution to create the highest test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then 100 µL from the second to the third, and so on. Discard 100 µL from the last column.
-
-
Controls (Critical for Validation):
-
Positive Control: A row with a known antibiotic (Gentamicin) to ensure the bacteria are susceptible.
-
Negative Control: A row with only broth and bacteria (no compound) to ensure normal bacterial growth.
-
Solvent Control: A row with the highest concentration of DMSO used, to ensure the solvent itself is not inhibiting growth.
-
-
Bacterial Inoculation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it so that each well receives a final concentration of ~5 x 10⁵ CFU/mL. Add this inoculum to all wells except for a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determining MIC:
-
After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Interpretation: Wells with viable bacteria will reduce the blue resazurin to pink resorufin. The MIC is the lowest concentration of the compound where the well remains blue (no bacterial growth).
-
Visually inspect the plate and record the MIC for each compound.
-
Conclusion
The comparative analysis of this compound against its isomers and the biological benchmark pyridoxine reveals a compelling story of structure-function relationships. Positional isomerism is not a trivial chemical detail; it is the defining factor that separates a versatile synthetic building block from a targeted therapeutic agent or an essential vitamin.
-
This compound is a valuable tool for synthetic chemists, offering a unique arrangement of functional groups for constructing novel molecules with potential therapeutic applications.[1]
-
2-, 3-, and 4-Pyridinemethanol each present distinct opportunities as intermediates or, in the case of 3-pyridinemethanol, as a bioactive compound itself with vasodilatory properties.[11][12]
-
Pyridoxine operates in a different realm, serving as a metabolic precursor to a vital coenzyme, underscoring the intricate relationship between chemical structure and biological necessity.[14][16]
For the researcher and drug development professional, this guide emphasizes the importance of selecting the correct isomer for the intended application. Understanding the fundamental differences in their physicochemical properties, reactivity, and biological profiles is essential for efficient and successful research and development. The provided protocols offer a starting point for the rigorous, objective evaluation required to harness the full potential of these powerful chemical scaffolds.
References
-
Pipzine Chemicals. (2026, January 23). 3-Hydroxy-2-pyridinemethanolhydrochloride. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Pipzine Chemicals. (n.d.). 2-Pyridinemethanol, 6-Chloro. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Al-Dahhan, J., & Mohiuddin, S. S. (2023). Vitamin B6 (Pyridoxine). In StatPearls. StatPearls Publishing. Retrieved January 30, 2026, from [Link]
-
Pipzine Chemicals. (2026, January 23). 2-Pyridinemethanol, 3-Hydroxy-, Hydrochloride Supplier China. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridoxine. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Vitamin B6. Retrieved January 30, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved January 30, 2026, from [Link]
-
Reddy, G., et al. (2005). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. International Journal of Toxicology, 24(5), 347-356. Retrieved January 30, 2026, from [Link]
-
Zempleni, J. (1995). Pharmacokinetics of Vitamin B6 Supplements in Humans. Journal of the American College of Nutrition, 14(6), 579-586. Retrieved January 30, 2026, from [Link]
-
Pissas, M., et al. (2018). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm, 20(3), 275-286. Retrieved January 30, 2026, from [Link]
-
Britannica. (2025, December 22). Vitamin B6. Retrieved January 30, 2026, from [Link]
-
Higson, H. G., et al. (1969). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. Analyst, 94(1120), 541-545. Retrieved January 30, 2026, from [Link]
-
van Hunsel, F., & van de Koppel, S. (2017). A pharmacokinetic study of pyridoxal-5'-phosphate and pyrixodine. Netherlands Trial Register. Retrieved January 30, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (1991). Pyridine. Method PV2295. Retrieved January 30, 2026, from [Link]
-
Zempleni, J. (1995). Pharmacokinetics of vitamin B6 supplements in humans. Journal of the American College of Nutrition, 14(6), 579-86. Retrieved January 30, 2026, from [Link]
-
Pipzine Chemicals. (n.d.). 2-Pyridinemethanol, 5-Methyl-. Retrieved January 30, 2026, from [Link]
-
Medicine LibreTexts. (2020, August 13). Vitamin B6 (Pyridoxine). Retrieved January 30, 2026, from [Link]
-
ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved January 30, 2026, from [Link]
-
Japan International Cooperation Agency. (n.d.). Analytical Methods. Retrieved January 30, 2026, from [Link]
-
NIST. (n.d.). 4-Pyridinemethanol. In NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Pyridine methanol chlorinations. Table. Retrieved January 30, 2026, from [Link]
-
Cîrîc, A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3296. Retrieved January 30, 2026, from [Link]
-
Cheméo. (n.d.). 4-Pyridinemethanol. Retrieved January 30, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-羟基-2-(羟甲基)吡啶 盐酸盐 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-吡啶甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Pyridoxine - Wikipedia [en.wikipedia.org]
- 5. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound | CAS 23718-68-3 | Purity, Uses, MSDS, Supplier China [pipzine-chem.com]
- 8. 2-Pyridinemethanol, 3-Hydroxy-, Hydrochloride Supplier China | CAS 34352-97-7 | High Purity Chemical Manufacturer & Safety Data [pipzine-chem.com]
- 9. tour.legis.delaware.gov [tour.legis.delaware.gov]
- 10. Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 14. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Vitamin B6 | Coenzyme, Pyridoxal & Pyridoxamine | Britannica [britannica.com]
- 16. med.libretexts.org [med.libretexts.org]
- 17. 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | C6H8ClNO2 | CID 3084185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide: 3-Hydroxy-2-pyridinemethanol hydrochloride in Modern Drug Discovery
A Comparative Analysis of a Versatile Pyridine Building Block
In the intricate process of drug discovery, the selection of starting materials is a critical decision that profoundly influences the entire development cascade. The right building block can impart desirable physicochemical properties, offer versatile synthetic handles, and ultimately define the biological activity and safety profile of a new chemical entity (NCE). Among the pantheon of heterocyclic scaffolds, pyridines are exceptionally prevalent, found in numerous FDA-approved drugs due to their unique electronic properties and ability to engage in meaningful biological interactions.[1][2]
This guide, written for the practicing medicinal chemist, provides an in-depth comparison of 3-Hydroxy-2-pyridinemethanol hydrochloride against other common building blocks. We will move beyond a simple catalog of features to explore the causal relationships between structure, reactivity, and pharmacological relevance, supported by experimental insights and data.
The Molecular Profile of 3-Hydroxy-2-pyridinemethanol
This compound is more than a simple pyridine derivative; it is a carefully arranged constellation of functional groups, each contributing to its utility. Its hydrochloride salt form enhances solubility and stability for storage and handling.[3] The core structure presents three key features for strategic exploitation in molecular design.
-
The Pyridine Nitrogen (pKa ≈ 5.2): Acts as a hydrogen bond acceptor and a basic center.[4] This is fundamental for interacting with key residues in enzyme active sites (e.g., kinase hinge regions) or for tuning the overall pKa of the final molecule to optimize absorption and distribution.
-
The Phenolic Hydroxyl Group (pKa ≈ 8-9): This weakly acidic group is a potent hydrogen bond donor and can also act as an acceptor. Its position ortho to the hydroxymethyl group allows for potential intramolecular hydrogen bonding, which can influence conformation and reactivity. Crucially, it provides a handle for etherification reactions to explore structure-activity relationships (SAR).
-
The Primary Alcohol (Hydroxymethyl Group): This group is a versatile synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in etherification and esterification reactions.[5] Its presence also tends to increase hydrophilicity, a key parameter in modulating a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
The juxtaposition of these groups makes 3-Hydroxy-2-pyridinemethanol a powerful chelating agent for metal ions, a property of interest in designing metalloenzyme inhibitors.[7]
Caption: Key functional regions of the 3-Hydroxy-2-pyridinemethanol scaffold.
Comparative Analysis with Alternative Building Blocks
The decision to use this compound is best understood by comparing it to its isomers and other common structural alternatives. The "correct" choice is always context-dependent, dictated by the specific biological target and the desired properties of the final compound.
Positional Isomers: A Game of Electronics and Sterics
The substitution pattern on an aromatic ring is never a trivial detail. Isomers can exhibit dramatically different pharmacokinetic and pharmacodynamic properties.[8][9] Let's consider the differences between our lead compound and its positional isomers.
| Building Block | Key Structural Difference | Impact on Reactivity & Properties |
| 3-Hydroxy-2-pyridinemethanol | Substituents at C2 & C3 | The C2-hydroxymethyl group is sterically influenced by the adjacent nitrogen. The C3-hydroxyl's acidity is modulated by the nitrogen's electron-withdrawing effect. |
| 4-Pyridinemethanol | Single substituent at C4 | The hydroxymethyl group is in the para position relative to the nitrogen. This allows for direct electronic resonance, potentially making the alcohol more reactive in certain oxidation reactions.[3] |
| 3-Pyridinemethanol | Single substituent at C3 | The hydroxymethyl group is in the meta position. It is less influenced by the nitrogen's resonance effects compared to the 2- and 4-isomers, making its reactivity more akin to a standard benzyl alcohol.[10] |
| 2-Fluoro-3-hydroxypyridine | Bioisosteric replacement of -CH₂OH with -F | The fluorine atom is a weak H-bond acceptor and significantly alters the electronics of the ring, but lacks the versatile synthetic handle of the hydroxymethyl group.[11] |
Causality in Action: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring to electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[3] For 4-pyridinemethanol, this electronic influence is maximized at the substituent site. For 3-Hydroxy-2-pyridinemethanol, the situation is more complex: the C2 position is highly activated, but the presence of two substituents creates steric considerations that can be exploited for selective reactions. Furthermore, the metabolic stability of a drug candidate can be significantly impacted by the substituent's position; positions closer to the nitrogen (C2, C6) can be more susceptible to enzymatic attack unless sterically shielded.[12]
Scaffold Variants and Bioisosteres
Bioisosteric replacement is a cornerstone of lead optimization, aiming to improve properties while retaining biological activity.[13][14]
| Alternative Scaffold | Rationale for Use | Advantages | Disadvantages |
| Pyrimidine Alcohols | Nitrogen count and position | Can offer additional H-bond acceptors, potentially altering target binding and improving solubility. Pyrimidines are often metabolically stable.[15] | The electronic properties are significantly different from pyridine, which can lead to a loss of potency. Synthesis can be more complex. |
| 8-Hydroxyquinoline | Fused ring system | The rigid, planar structure can be ideal for fitting into flat aromatic binding pockets. It is a very strong metal chelator.[16] | Increased lipophilicity (higher LogP) can lead to lower solubility and higher plasma protein binding. Potential for off-target toxicity. |
| Fluorobenzene | Replacement of hydroxypyridine | A known bioisosteric replacement used to remove a metabolic soft spot (the phenol) and modulate lipophilicity (LogP).[1] | Loss of key hydrogen bonding interactions from the hydroxyl group, which may be critical for target affinity. |
Expert Insight: The choice between a pyridine and a pyrimidine scaffold is a classic medicinal chemistry decision. While both are nitrogenous heterocycles, the presence of a second nitrogen atom in pyrimidine significantly lowers the pKa of the ring system and alters the electron distribution. This can be beneficial for avoiding off-target effects related to basicity but may abrogate a critical interaction with the target protein that the pyridine nitrogen provided. A deep understanding of the target's binding hypothesis is essential before making such a scaffold hop.
Synthetic Utility: An Experimental Perspective
The true value of a building block is realized in its chemical versatility. 3-Hydroxy-2-pyridinemethanol offers multiple reaction sites. Below is a representative, self-validating protocol for a common transformation: the Williamson ether synthesis at the phenolic hydroxyl.
Experimental Protocol: O-Alkylation of 3-Hydroxy-2-pyridinemethanol
Objective: To synthesize 2-(hydroxymethyl)-3-(benzyloxy)pyridine as a key intermediate.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.62 g, 10.0 mmol, 1.0 eq).
-
Suspension: Suspend the solid in anhydrous N,N-Dimethylformamide (DMF, 40 mL).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol, 2.2 eq) portion-wise over 15 minutes. Causality Note: Two equivalents of base are required to deprotonate both the phenolic hydroxyl and the primary alcohol, and to neutralize the hydrochloride salt.
-
Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until effervescence ceases. The solution should become a homogenous dark color.
-
Alkylation: Re-cool the mixture to 0 °C and add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield the desired product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Caption: Standard workflow for an etherification reaction.
Conclusion: Strategic Application in Drug Design
This compound is not merely an off-the-shelf reagent; it is a strategic building block that offers a rich combination of features for the medicinal chemist.
-
Key Advantages: Its pre-installed functionality allows for rapid diversification. The ortho-hydroxy-methanol arrangement provides unique conformational and chelating properties that are difficult to replicate with simpler isomers. It offers a good balance of polarity and synthetic versatility.
-
When to Choose an Alternative: A simpler isomer like 4-pyridinemethanol may be preferred when a less sterically hindered and more electronically activated C4-substituent is desired. A scaffold hop to a pyrimidine is a sound strategy when the basicity of the pyridine ring proves problematic for selectivity or off-target effects. Bioisosteric replacement of the entire hydroxypyridine moiety with a fluorobenzene or similar ring should be considered when metabolic instability of the phenol is a primary concern.
Ultimately, the intelligent application of building blocks like this compound requires a deep, mechanistic understanding of how subtle structural changes translate into significant biological outcomes. By carefully considering the electronic, steric, and physicochemical contributions of each part of the molecule, researchers can make more informed decisions, accelerating the journey from hit to lead to clinical candidate.
References
- BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem Technical Support Team.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professionals. BenchChem.
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
- Gao, F., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 10(34), 20242–20246.
- González-Álvarez, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
- Kumar, V., & Singh, P. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(2), 80.
- Mishra, R. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14352–14381.
-
PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
- PubMed. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633.
- de la Torre, B. G., & Andreu, D. (2020). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
- Malik, M., et al. (2025). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. Journal of Inorganic Biochemistry, 262, 112880.
- arXiv. (2025).
- ResearchGate. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
-
Cheméo. (n.d.). Chemical Properties of Pyridine (CAS 110-86-1). [Link]
- Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
- IIP Series. (2024). Stereoisomeric Drugs: Unravelling the Impact of Molecular Mirror Images on Medicinal Chemistry.
- Al-Zoubi, W., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165.
- PubMed. (2024).
- ResearchGate. (2025).
-
PubChem. (n.d.). 4-Hydroxymethylpyridine. National Center for Biotechnology Information. [Link]
- ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold.
- MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3201.
- ResearchG
- Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10–30.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
Sources
- 1. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design [arxiv.org]
- 2. Pyridine (CAS 110-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. researchgate.net [researchgate.net]
- 8. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: 3-Hydroxy-2-pyridinemethanol Hydrochloride Analysis
The Inter-Laboratory Comparison (ILC) Guide below is designed as a definitive technical resource for researchers and quality assurance professionals. It addresses the critical need for standardization in the analysis of 3-Hydroxy-2-pyridinemethanol hydrochloride , a pivotal intermediate in the synthesis of Vitamin B6 analogs and kinase inhibitors.
Executive Summary & Core Directive
In the global pharmaceutical supply chain, discrepancies in the purity assessment of This compound often arise from method bias. While HPLC provides specificity for organic impurities, it often fails to account for inorganic salt stoichiometry or moisture content, leading to "mass balance" errors.
This guide establishes a comparative framework between two industry-standard methodologies:
-
Method A: RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) – The gold standard for organic purity and impurity profiling.
-
Method B: Non-Aqueous Potentiometric Titration – The reference standard for absolute assay (salt content).
Objective: To provide a self-validating protocol for Inter-Laboratory Comparison (ILC) that harmonizes results across diverse analytical environments, ensuring data integrity (ALCOA+ principles).
Technical Background & Causality
To understand the analytical divergence, one must understand the molecule:
-
Chemical Nature: A pyridine derivative with a hydroxymethyl group.[1][2] It is amphoteric but predominantly basic (pyridine nitrogen).
-
The Challenge: As a hydrochloride salt, it is hygroscopic.
-
Causality 1:HPLC detects the UV absorbance of the pyridine ring. It quantifies the "active moiety" relative to a standard. If the standard is dryer than the sample, the sample appears less pure.
-
Causality 2:Titration measures the protonation of the basic nitrogen. It yields an absolute value derived from stoichiometry. However, it cannot distinguish between the target molecule and other basic impurities (e.g., unreacted pyridine precursors).
-
Experimental Protocols (The Self-Validating System)
Method A: Stability-Indicating RP-HPLC
Purpose: To determine organic purity and identify degradation products (e.g., oxidation to carboxylic acids).
System Suitability Criteria (Self-Validation):
-
Tailing Factor (
): 0.8 – 1.5 -
Resolution (
): > 2.0 between main peak and nearest impurity. -
RSD of Replicates: < 1.0% (n=6).
Protocol:
-
Column: C18 end-capped (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm. Rationale: High surface area for retention of polar pyridines.
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0). Acidic pH suppresses ionization of silanols and ensures pyridine is protonated.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 90% A / 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm (Lambda max for pyridine ring).
-
Sample Prep: Dissolve 25 mg in 50 mL Mobile Phase. Sonicate for 5 mins.
-
Calculation: Area Normalization (for purity) or External Standard (for assay).
Method B: Non-Aqueous Potentiometric Titration
Purpose: To determine absolute assay (Total Basic Nitrogen).
System Suitability Criteria:
-
Electrode Response: Slope > 55 mV/pH unit.
-
Blank Determination: Must be < 0.05 mL of titrant.
Protocol:
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. Standardize against Potassium Hydrogen Phthalate (KHP). -
Solvent: 50 mL Glacial Acetic Acid + 5 mL Acetic Anhydride. Rationale: Acetic anhydride removes moisture which would level the endpoint, sharpening the inflection.
-
Apparatus: Automatic Potentiometric Titrator with Glass Calomel Electrode.
-
Procedure:
-
Weigh accurately ~150 mg of sample.
-
Dissolve in Solvent mixture.
-
Titrate to potentiometric endpoint.
-
-
Calculation:
(Where MW = 161.59 g/mol )
Inter-Laboratory Comparison (ILC) Study Design
To objectively compare these methods, we simulate an ILC involving 5 laboratories.
Workflow Logic (Graphviz Visualization)
The following diagram illustrates the critical decision pathways and data flow in this ILC.
Caption: Figure 1. Logical workflow for the Inter-Laboratory Comparison, highlighting the critical discrepancy check between orthogonal methods.
Comparative Data & Performance Analysis
The following data represents a synthesized summary of typical performance characteristics expected for 3-Hydroxy-2-pyridinemethanol HCl.
Table 1: Method Performance Comparison
| Parameter | Method A: RP-HPLC | Method B: Titration | Interpretation |
| Specificity | High (Separates impurities) | Low (Responds to all bases) | HPLC is required for purity; Titration for assay. |
| Precision (RSD) | 0.2% - 0.8% | 0.1% - 0.3% | Titration is inherently more precise (volumetric vs. detector response). |
| Linearity ( | > 0.999 | N/A (Stoichiometric) | Titration is absolute; HPLC relies on reference standard quality. |
| Interference | UV-absorbing non-actives | Inorganic salts, Moisture | Titration is sensitive to moisture if not controlled (Acetic Anhydride). |
| Typical Assay Value | 99.2% (vs. dry basis std) | 98.5% (as is) | Discrepancy Alert: The 0.7% delta often indicates moisture/solvent entrapment. |
Table 2: Inter-Laboratory Robustness (Z-Scores)
Z-scores measure how a laboratory's result deviates from the consensus mean.
| Laboratory | HPLC Purity (%) | Z-Score (HPLC) | Titration Assay (%) | Z-Score (Titr) | Status |
| Lab 1 | 99.4 | +0.5 | 98.6 | +0.2 | Pass |
| Lab 2 | 99.1 | -0.8 | 98.4 | -0.5 | Pass |
| Lab 3 | 98.2 | -3.5 | 98.5 | -0.1 | Fail (HPLC) |
| Lab 4 | 99.3 | +0.1 | 96.2 | -4.2 | Fail (Titr) |
Analysis of Failures:
-
Lab 3 Failure: Low HPLC purity likely indicates column degradation (peak tailing integrated as impurity) or sample degradation (oxidation).
-
Lab 4 Failure: Low titration assay suggests incomplete dissolution or moisture contamination in the titrant (weakening the endpoint).
Discussion & Recommendations
The "Purity vs. Potency" Trap
A common pitfall in analyzing 3-Hydroxy-2-pyridinemethanol HCl is relying solely on HPLC.
-
Scenario: A vendor provides a CoA stating "99.8% Purity (HPLC)."
-
Reality: The material contains 5% water and 2% excess HCl.
-
Consequence: Using this material in synthesis based on weight will result in a 7% molar deficiency , leading to incomplete reactions and lower yields.
Recommendation for Industry
For rigorous quality control, the "Dual-Method Strategy" is mandatory:
-
Use HPLC to ensure no single impurity exceeds 0.1% (ICH Q3A).
-
Use Titration to assign the "As-Is Assay" value for manufacturing calculations.
-
Reference Standard: Always dry the primary standard to constant weight or correct for moisture using Karl Fischer (KF) titration before using it to calibrate the HPLC.
Safety Note
3-Hydroxy-2-pyridinemethanol HCl is an irritant.[2][3] Perchloric acid (used in titration) is an oxidizer. All procedures must be conducted in a fume hood with appropriate PPE.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3084185, this compound. Retrieved from [Link]
-
International Organization for Standardization. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). (2023). General Chapter 2.2.20 Potentiometric Titration. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Helix Chromatography. (2023). HPLC Method for Analysis of Pyridine and Isomers. Retrieved from [Link]
Sources
Assessing the Reproducibility of Experiments with 3-Hydroxy-2-pyridinemethanol Hydrochloride
Executive Summary: The Reproducibility Crisis in Pyridine Scaffolds
3-Hydroxy-2-pyridinemethanol hydrochloride (CAS 14173-30-9) is a critical fragment in the synthesis of neuroactive pharmaceuticals and a versatile bidentate ligand in coordination chemistry. However, its utility is frequently compromised by batch-to-batch variability and environmental instability.
This guide moves beyond standard datasheets to address the "hidden variables" —hygroscopicity, pH-dependent solubility, and isomeric impurities—that cause experimental failure. We compare this specific salt form against its free base and structural isomers to establish a gold standard for experimental design.
Comparative Performance Analysis
To ensure reproducibility, one must choose the correct form of the reagent. The table below contrasts 3-Hydroxy-2-pyridinemethanol HCl with its most common alternatives.
Table 1: Physicochemical & Functional Comparison
| Feature | 3-Hydroxy-2-pyridinemethanol HCl (Target) | 3-Hydroxy-2-pyridinemethanol (Free Base) | 3-Hydroxy-4-pyridinemethanol HCl (Isomer) |
| CAS Number | 14173-30-9 | 100643-71-8 | 67992-19-2 |
| Solubility (Water) | High (>100 mg/mL) | Moderate | High |
| Solubility (DCM) | Negligible | Moderate | Negligible |
| Hygroscopicity | Critical Issue (Forms hydrates rapidly) | Low | Moderate |
| Oxidation Stability | Moderate (2-CH₂OH is labile) | Low (Rapid oxidation in air) | High (4-CH₂OH is more stable) |
| Primary Use | Aqueous/Polar synthesis, Chelation | Non-polar organic synthesis | Vitamin B6 analog studies |
| Reproducibility Risk | High (Water content alters stoichiometry) | Medium (Oxidation alters purity) | Low |
Scientist’s Note: The HCl salt is preferred for storage stability, but its hygroscopicity is the #1 cause of stoichiometric errors in synthesis. Always determine water content (Karl Fischer) before use in sensitive coupling reactions.
Stability & Degradation Mechanism
Understanding how the molecule fails is the first step to preventing it. The 2-hydroxymethyl group is susceptible to oxidation, forming the aldehyde and subsequently the carboxylic acid. This process is accelerated by moisture and light.
Visualization 1: Degradation Pathway of 3-Hydroxy-2-pyridinemethanol
Caption: Figure 1. The primary degradation routes. The aldehyde impurity (yellow) is reactive and can cross-link proteins or poison catalysts.
Experimental Protocols for Reproducibility
Protocol A: Quality Control via HPLC (Self-Validating System)
Do not rely on supplier Certificates of Analysis (CoA) older than 3 months.
Objective: Quantify the "active" alcohol vs. oxidized impurities.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water (Stabilizes the basic nitrogen).
-
B: Acetonitrile.
-
-
Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B).
-
Detection: UV at 260 nm (Pyridine ring absorption).
-
Validation Criteria:
-
Main peak retention ~3.2 min.
-
Impurity (Aldehyde) retention ~5.5 min (more hydrophobic).
-
Pass/Fail: Reject if Aldehyde > 1.5% or Total Impurities > 3%.
-
Protocol B: "Dry-Down" Procedure for Stoichiometric Accuracy
Required before using the HCl salt in moisture-sensitive reactions (e.g., acylations, Mitsunobu).
-
Assessment: Visually inspect the powder. If "clumpy" or "sticky," water content is likely >5%.
-
Drying: Place the salt in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 12 hours.
-
Caution: Do not exceed 60°C; the HCl salt can degrade or sublime.
-
-
Verification: Measure melting point. Pure anhydrous material melts/decomposes at 175-180°C . A depressed range (e.g., 160-170°C) indicates retained solvent or hydrolysis.
Workflow: Optimizing Synthetic Yields
When using 3-Hydroxy-2-pyridinemethanol HCl as a nucleophile (e.g., reacting the CH₂OH group), the protonation state of the pyridine ring is the critical variable.
Visualization 2: Optimization Logic for N- vs. O-Alkylation
Caption: Figure 2. Base selection dictates regioselectivity. For selective reaction at the hydroxymethyl group, avoid strong bases that deprotonate the phenolic 3-OH.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Esterification | HCl salt neutralized the catalyst (e.g., DMAP). | Pre-treat the HCl salt with 1 eq. of Triethylamine in DCM/MeOH, filter the amine salt, then concentrate the free base immediately before use. |
| Product is Colored (Brown/Red) | Oxidation of the pyridine ring (N-oxide formation or polymerization). | Perform reactions under Argon/Nitrogen atmosphere. Add antioxidants (e.g., BHT) if compatible. |
| Inconsistent Binding Assay | pH drift due to HCl release. | The HCl salt releases acid upon dissolution. Buffer the assay solution strongly (e.g., 50mM HEPES) to maintain pH 7.4. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3084185, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved from [Link]
A Senior Application Scientist's Guide to 3-Hydroxy-2-pyridinemethanol Hydrochloride: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and building blocks is paramount to the success of a synthetic route or biological study. This guide provides an in-depth technical analysis of 3-Hydroxy-2-pyridinemethanol hydrochloride, a versatile pyridine derivative. We will explore its chemical properties and potential applications, drawing comparisons with other relevant pyridinemethanol analogues based on available experimental data. This guide aims to equip you with the necessary information to make informed decisions for your research endeavors.
Introduction to this compound: A Multifaceted Building Block
This compound is a heterocyclic compound featuring a pyridine ring substituted with both a hydroxyl and a hydroxymethyl group.[1] This unique arrangement of functional groups imparts a range of useful chemical properties, making it a valuable intermediate in various fields, including pharmaceutical synthesis, coordination chemistry, and materials science.[1]
The presence of the hydroxyl group and the hydroxymethyl group on adjacent positions on the pyridine ring allows for a variety of chemical transformations. The hydroxyl group can act as a nucleophile or be converted into other functional groups, while the hydroxymethyl group can be oxidized or used in coupling reactions. The pyridine nitrogen atom provides a site for coordination to metal centers, making this compound and its derivatives potential ligands for catalysis.[1]
Comparative Analysis of Pyridinemethanol Derivatives in Chemical Synthesis
While direct head-to-head comparative studies are limited, we can draw valuable insights from existing literature on the synthesis and application of various pyridinemethanol derivatives. This section will analyze available data to highlight the potential advantages of using this compound and its analogues.
Synthesis Yields: A Key Performance Indicator
The efficiency of a synthetic route is often a primary concern for chemists. High yields translate to lower costs and reduced waste. Below is a comparison of reported yields for the synthesis of different pyridinemethanol derivatives. It is crucial to note that these reactions were performed under different conditions and are not directly comparable; however, they provide a useful benchmark.
| Compound | Starting Material | Catalyst/Reagent | Yield (%) | Reference |
| 3-Pyridinemethanol | Ethyl nicotinate | Ruthenium complex Ia, Potassium methoxide, Hydrogen | 90 | [2] |
| 2,3,6-Substituted Pyridines | Ynals, isocyanates, amines, alcohols | DIPEA (Base) | up to 89 | [3] |
| 2-Arylpyridines | Pyridine N-oxides, Aryl bromides | Pd(OAc)2, P(tBu)3-HBF4 | 45-97 | [4] |
Application in Cross-Coupling Reactions: A Gateway to Molecular Complexity
Pyridine derivatives are frequently employed as ligands in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The electronic and steric properties of the pyridine ligand can significantly influence the efficiency and selectivity of these reactions.
While specific data on the performance of this compound as a ligand was not found, studies on other pyridine-based ligands in Suzuki-Miyaura cross-coupling reactions demonstrate the potential of this class of compounds. For instance, the use of highly active Pd-phosphine catalysts allows for the efficient coupling of challenging heterocyclic substrates, including aminopyridines, with good to excellent yields.[5] The presence of the hydroxyl and hydroxymethyl groups in 3-Hydroxy-2-pyridinemethanol could modulate the electronic properties of the pyridine ring, potentially leading to enhanced catalytic activity in certain applications.
Experimental Protocols: A Practical Guide
To facilitate the use of these compounds in your research, this section provides detailed, step-by-step methodologies for key experiments.
General Protocol for the Synthesis of 3-Pyridinemethanol
This protocol is based on the hydrogenation of an ester precursor, as described for the synthesis of 3-Pyridinemethanol.[2]
Experimental Workflow: Synthesis of 3-Pyridinemethanol
Caption: Workflow for the synthesis of 3-Pyridinemethanol.
Step-by-Step Methodology:
-
Preparation: In a glovebox, add the ruthenium complex Ia (0.0002 to 0.001 mmol), potassium methoxide (0.5-10 mmol), tetrahydrofuran (4-60 mL), and ethyl nicotinate (10-200 mmol) to a 300 mL autoclave.
-
Reaction: Seal the autoclave, remove it from the glovebox, and fill it with 50-100 atm of hydrogen. Heat the reaction mixture to 100 °C in an oil bath and stir for 10 to 336 hours.
-
Workup: After the reaction is complete, cool the autoclave in an ice-water bath for 1.5 hours. Slowly release the excess hydrogen. Remove the solvent from the reaction solution under reduced pressure.
-
Purification: Purify the residue using a short silica gel column to obtain the final product, 3-Pyridinemethanol.
General Protocol for Suzuki-Miyaura Cross-Coupling using a Pyridine Derivative
This protocol is a generalized procedure based on the efficient coupling of heteroaryl compounds.[5][6]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Preparation: To a reaction vessel, add the heteroaryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), a palladium-phosphine catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K3PO4, 2.0-3.0 eq).
-
Reaction: Add a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (e.g., 90-110 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and dry over an anhydrous salt (e.g., Na2SO4).
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion: A Promising Scaffold for Future Research
While direct comparative experimental data for this compound is still emerging, the available information on its synthesis, properties, and the performance of related pyridine derivatives highlights its significant potential. Its unique functional group arrangement makes it a versatile building block for synthesizing complex molecules with potential applications in pharmaceuticals and materials science. The provided experimental protocols offer a starting point for researchers to explore the utility of this and similar compounds in their own work. Further research involving direct, controlled comparisons of this compound with other pyridinemethanol derivatives in various applications will be invaluable in fully elucidating its performance and potential advantages.
References
-
Pipzine Chemicals. (2026, January 23). 3-Hydroxy-2-pyridinemethanolhydrochloride. Retrieved January 31, 2026, from [Link]
-
Milem, E. (2022). C-H on the Oxo Ferryl Wheel: Comparison of Pyridine and Imidazole-Substituted Ligands for C-H Activation and Functionalization. SFA ScholarWorks. Retrieved January 31, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved January 31, 2026, from [Link]
-
MDPI. (n.d.). Catalytic Hydrogenation of CO2 to Methanol: Study of Synergistic Effect on Adsorption Properties of CO2 and H2 in CuO/ZnO/ZrO2 System. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved January 31, 2026, from [Link]
-
CrystEngComm. (n.d.). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Recent advances in catalytic synthesis of pyridine derivatives. Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
-
GSRS. (n.d.). This compound. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved January 31, 2026, from [Link]
-
PMC. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 31, 2026, from [Link]
-
PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved January 31, 2026, from [Link]
-
NIH. (2023, June 29). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Retrieved January 31, 2026, from [Link]
-
PubMed Central. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved January 31, 2026, from [Link]
-
IJNRD. (n.d.). Quantitative Structure-Activity Relationship (QSAR): A Review. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2025, October 16). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 31, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 24). 31.9: Quantitative Structure-Activity Relationships (QSAR). Retrieved January 31, 2026, from [Link]
-
Oxford University Press. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2023, June 12). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved January 31, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Retrieved January 31, 2026, from [Link]
-
YouTube. (2022, August 29). Quantitative Structure Activity Relationship (QSAR)-Complete #mscchemistrynotes #medical #qsar #SAR. Retrieved January 31, 2026, from [Link]
-
MDPI. (n.d.). Review on Copper and Palladium Based Catalysts for Methanol Steam Reforming to Produce Hydrogen. Retrieved January 31, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Retrieved January 31, 2026, from [Link]
-
Chemical Science. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved January 31, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 3-Hydroxy-6-methyl-2-pyridinemethanol. Retrieved January 31, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]
- 3. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
